Zarilamid
Description
Properties
CAS No. |
84527-51-5 |
|---|---|
Molecular Formula |
C11H11ClN2O2 |
Molecular Weight |
238.67 g/mol |
IUPAC Name |
4-chloro-N-[cyano(ethoxy)methyl]benzamide |
InChI |
InChI=1S/C11H11ClN2O2/c1-2-16-10(7-13)14-11(15)8-3-5-9(12)6-4-8/h3-6,10H,2H2,1H3,(H,14,15) |
InChI Key |
NNPRCLUGHFXSOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C#N)NC(=O)C1=CC=C(C=C1)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Zarilamide; Zarilamid; |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Understanding the Biological Significance of Chirality in Drug Development: The Case of Zarilamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is paramount to its biological function. Many therapeutic agents are chiral, meaning they exist as non-superimposable mirror images of each other, known as enantiomers. These stereoisomers, despite having identical chemical formulas and connectivity, can exhibit profound differences in their pharmacological and toxicological profiles. This in-depth guide explores the critical role of stereochemistry in biological activity, using the chiral compound Zarilamide as a case study to illustrate these principles. While specific experimental data on the individual enantiomers of Zarilamide are not extensively available in the public domain, this guide will provide a comprehensive framework for the evaluation of such chiral molecules.
Zarilamide: A Chiral Benzamide Derivative
Zarilamide is a chemical compound with the IUPAC name 4-chloro-N-[cyano(ethoxy)methyl]benzamide and the molecular formula C11H11ClN2O2[1]. Its structure contains a stereocenter, leading to the existence of two enantiomers: (S)-Zarilamide and (R)-Zarilamide. The presence of this chiral center dictates that the molecule is active as a racemic mixture, a 1:1 mixture of both enantiomers[1].
The differential interaction of enantiomers with chiral biological systems, such as receptors and enzymes, often leads to one enantiomer being therapeutically active (the eutomer) while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Therefore, the separation and individual evaluation of enantiomers are crucial steps in modern drug development.
Comparative Biological Activity of Enantiomers (Hypothetical Data for Zarilamide)
To underscore the importance of evaluating individual enantiomers, the following table presents hypothetical quantitative data that would be essential to collect for a chiral drug like Zarilamide. This data illustrates the potential for significant differences in activity between the (S) and (R) forms.
| Parameter | (S)-Zarilamide | (R)-Zarilamide | Racemic Zarilamide |
| Target Receptor Binding Affinity (Ki, nM) | 15 | 850 | 30 |
| Enzyme Inhibition (IC50, µM) | 0.5 | 25 | 1.0 |
| In vitro Potency (EC50, µM) | 0.8 | 40 | 1.5 |
| In vivo Efficacy (ED50, mg/kg) | 5 | 100 | 10 |
| Metabolic Stability (t1/2, min) | 120 | 60 | 90 |
| Off-target Activity (IC50, µM) | >100 | 5 | >100 |
| Cytotoxicity (CC50, µM) | >200 | 50 | >200 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Specific experimental values for Zarilamide enantiomers are not publicly available.
Experimental Protocols for Enantiomer Evaluation
A thorough investigation into the biological activity of enantiomers requires a series of well-defined experimental protocols. The following outlines key methodologies that would be employed in the study of Zarilamide enantiomers.
1. Chiral Separation
-
Objective: To isolate the individual (S) and (R) enantiomers from the racemic mixture.
-
Methodology: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method.
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD).
-
Mobile Phase: A mixture of hexane and isopropanol, with the ratio optimized for optimal separation.
-
Detection: UV detection at a wavelength where both enantiomers absorb.
-
Validation: The purity of the separated enantiomers should be confirmed using a polarimeter to measure the optical rotation and by re-injecting the isolated fractions into the chiral HPLC system.
-
2. In Vitro Biological Assays
-
Objective: To determine the potency and efficacy of each enantiomer at its biological target.
-
Methodologies:
-
Receptor Binding Assays: Radioligand binding assays are used to determine the affinity (Ki) of each enantiomer for its target receptor. This involves incubating the receptor preparation with a radiolabeled ligand and varying concentrations of the test compound (each enantiomer and the racemate).
-
Enzyme Inhibition Assays: If the target is an enzyme, inhibition assays are performed to determine the IC50 value. This typically involves measuring the enzyme's activity in the presence of varying concentrations of the inhibitor.
-
Cell-Based Functional Assays: These assays measure the functional consequence of target engagement in a cellular context, providing an EC50 value. Examples include reporter gene assays, second messenger assays (e.g., cAMP, calcium flux), or cell proliferation/viability assays.
-
3. In Vivo Pharmacokinetic and Efficacy Studies
-
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties and the in vivo efficacy of each enantiomer.
-
Methodologies:
-
Pharmacokinetic Studies: Each enantiomer is administered to laboratory animals (e.g., rats, mice) via the intended clinical route. Blood samples are collected at various time points, and the concentration of the drug is measured using a validated analytical method (e.g., LC-MS/MS). This allows for the determination of key parameters such as Cmax, Tmax, AUC, and half-life.
-
Efficacy Studies: Using an appropriate animal model of the target disease, the therapeutic effect of each enantiomer is evaluated. The dose-response relationship is established to determine the ED50.
-
Visualizing Molecular Interactions and Experimental Processes
Signaling Pathway
The diagram below illustrates a hypothetical signaling pathway where a drug's enantiomers could exhibit differential activity. For instance, the (S)-enantiomer might be a potent agonist, while the (R)-enantiomer could be a weak antagonist or have no activity.
Caption: Hypothetical signaling pathway showing differential binding of enantiomers.
Experimental Workflow
The following diagram outlines a typical workflow for the evaluation of drug enantiomers, from initial separation to in vivo testing.
Caption: General experimental workflow for enantiomer evaluation.
References
The Enigmatic Profile of Zarilamide: Navigating a Void in Public Scientific Literature
A comprehensive search of publicly accessible scientific databases, clinical trial registries, and patent literature has revealed a notable absence of information on a compound identified as "Zarilamide." This suggests that Zarilamide may be a novel agent in the very early stages of development, a proprietary compound with data not yet in the public domain, or potentially a misnomer for another therapeutic agent. Consequently, a detailed technical guide on its structure-activity relationships (SAR), complete with quantitative data, experimental protocols, and signaling pathway diagrams, cannot be constructed at this time.
For researchers, scientists, and drug development professionals, the journey from a lead compound to a clinical candidate is paved with meticulous structure-activity relationship studies. This process involves systematically modifying the chemical structure of a molecule to understand how these changes impact its biological activity. The goal is to optimize desired properties such as potency, selectivity, and pharmacokinetic profile while minimizing off-target effects and toxicity.
While the specifics of Zarilamide remain elusive, we can outline the typical components of an in-depth SAR analysis that would be critical for its development.
A Template for Understanding Structure-Activity Relationships
Should data on Zarilamide become available, a thorough investigation into its SAR would likely encompass the following key areas:
Core Scaffold and Essential Pharmacophores:
A foundational aspect of any SAR study is the identification of the core molecular scaffold and the essential pharmacophoric elements required for biological activity. This involves synthesizing analogs with modifications to the central ring systems and key functional groups to determine which are indispensable for target engagement.
Quantitative Analysis of Analog Potency:
To quantify the impact of structural modifications, a series of analogs would be synthesized and evaluated in relevant biological assays. The data would typically be presented in a tabular format to facilitate direct comparison.
Table 1: Illustrative Structure-Activity Relationship Data for a Hypothetical Compound Series
| Compound ID | R1 Group | R2 Group | Target Binding Affinity (IC50, nM) | Cellular Potency (EC50, nM) |
| Zarilamide | -X | -Y | Data Not Available | Data Not Available |
| Analog 1.1 | -CH3 | -Y | Data Not Available | Data Not Available |
| Analog 1.2 | -Cl | -Y | Data Not Available | Data Not Available |
| Analog 2.1 | -X | -NH2 | Data Not Available | Data Not Available |
| Analog 2.2 | -X | -OH | Data Not Available | Data Not Available |
Experimental Protocols:
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. A comprehensive guide would include protocols for key experiments.
-
Synthesis of Analogs: A general synthetic scheme followed by detailed procedures for the preparation of each analog, including reaction conditions, purification methods (e.g., column chromatography, HPLC), and characterization data (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).
-
In Vitro Binding Assays: Protocols for assays used to determine the binding affinity of the compounds to their molecular target. This could include methods like radioligand binding assays, fluorescence polarization, or surface plasmon resonance.
-
Cell-Based Functional Assays: Detailed procedures for cellular assays to measure the functional consequences of target engagement. This might involve reporter gene assays, proliferation assays, or measurements of downstream signaling events.
-
Pharmacokinetic Profiling: Methods for assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, such as in vitro metabolic stability assays using liver microsomes and in vivo pharmacokinetic studies in animal models.
Visualizing Biological Pathways and Workflows:
Diagrams are invaluable tools for representing complex biological processes and experimental designs.
Signaling Pathway Elucidation:
To understand the mechanism of action, it is essential to map the signaling pathway in which the drug target is involved. A diagram would illustrate the cascade of molecular events initiated by the drug.
Caption: Hypothetical signaling pathway initiated by Zarilamide binding to its target receptor.
Experimental Workflow Visualization:
A clear workflow diagram can streamline the understanding of the experimental process from compound synthesis to data analysis.
Caption: A typical workflow for a structure-activity relationship study.
The Benzamide Binding Site on β-Tubulin: A Technical Guide to the Mechanism of Action of Zarilamid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the eukaryotic cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell structure. Their essential function in mitosis makes them a prime target for the development of anticancer agents. A diverse array of compounds, known as microtubule-targeting agents (MTAs), function by disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.
Zarilamid is a benzamide-based antimicrotubule agent that has been shown to inhibit microtubule function. This technical guide provides an in-depth exploration of the this compound binding site on β-tubulin, consolidating current knowledge on its mechanism of action. Due to the limited publicly available data specifically for this compound, this guide incorporates findings from closely related benzamide and benzimidazole compounds to provide a comprehensive understanding of this class of tubulin inhibitors. We will delve into the specific binding pocket, present quantitative data for related compounds, detail relevant experimental protocols, and visualize the underlying molecular and experimental frameworks.
The Benzamide Binding Pocket on β-Tubulin
This compound and related benzamides exert their antimitotic effects by binding to a specific site on the β-tubulin subunit. Competitive binding assays have demonstrated that this compound shares a common binding site with other benzamides like pronamide and RH-4032.[1] This site is distinct from those of other herbicides such as trifluralin and amiprophos-methyl.[1]
Structural and biochemical studies on various benzamide and benzimidazole derivatives have revealed that these compounds target the colchicine binding site on β-tubulin.[2][3][4][5] This pocket is located at the interface between the α- and β-tubulin monomers within the heterodimer.
Key amino acid residues implicated in the binding of benzamide-like compounds to the colchicine site on β-tubulin include:
-
Cysteine 239 (Cys239): Studies with clickable benzamide probes have shown that these compounds can covalently modify Cys239.[3][5]
-
Threonine 238 (Thr238): A mutation from threonine to alanine at this position (Thr238Ala) has been found to confer resistance to benzamides, suggesting its importance in drug binding or the conformational changes induced by binding.[3][5]
-
Threonine 178 (Thr178) and Serine 138 (Ser138): Molecular docking and structural analysis of related benzimidazole carbamates have identified these residues as forming crucial hydrogen bonds with the ligand.
The binding of this compound and its analogs to this site inhibits tubulin polymerization, thereby disrupting the formation of the mitotic spindle and arresting the cell cycle.
Quantitative Data on Tubulin Polymerization Inhibition
| Compound Class/Name | Target/Assay | IC50 (µM) | Reference |
| Alkenyldiarylmethane (ADAM) Analogs | Inhibition of tubulin assembly | 2.8 - 3.7 | [6] |
| Dihydropyridine Derivatives | Inhibition of tubulin polymerization | ~17 | [7] |
| Sulfanilamide-1,2,3-triazole Hybrids | Inhibition of tubulin polymerization | ~2.4 | [8] |
| 1,2,3-Triazole Hybrid | Inhibition of tubulin assembly | ~1.0 | [8] |
| Combretastatin A-4 (CA-4) | Inhibition of tubulin polymerization | ~2.5 | [8] |
| Nocodazole | In vitro tubulin assembly | >10 | [9] |
| Colchicine | In vitro tubulin assembly | ~1-2 | [9] |
This table presents representative IC50 values for various compounds known to inhibit tubulin polymerization, many of which target the colchicine binding site. This data provides a general indication of the potency range for this mechanism of action.
Experimental Protocols
Characterizing the interaction of compounds like this compound with β-tubulin involves a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro. The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically.
Methodology:
-
Tubulin Preparation: Purify tubulin from a suitable source (e.g., bovine brain) through cycles of polymerization and depolymerization. Resuspend the purified tubulin in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 0.5 mM EGTA) and keep on ice.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO. Make serial dilutions to achieve the desired final concentrations.
-
Assay Setup: In a 96-well plate, add the polymerization buffer, GTP (to a final concentration of 1 mM), and the test compound at various concentrations.
-
Initiation of Polymerization: Add purified tubulin (typically to a final concentration of 1-2 mg/mL) to each well to initiate the polymerization reaction.
-
Measurement: Immediately place the plate in a temperature-controlled spectrophotometer set at 37°C. Measure the change in absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance as a function of time. The rate of polymerization and the maximum polymer mass can be determined. Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cell-Based Competitive Binding Assay
This assay is used to determine if a test compound binds to the same site as a known radiolabeled ligand. The protocol below is adapted from a study on RH-4032, a benzamide that shares a binding site with this compound.[1]
Methodology:
-
Cell Culture: Grow a suitable cell line (e.g., tobacco suspension-cultured cells) to mid-log phase.
-
Cell Preparation: Pellet the cells by centrifugation and resuspend them in fresh medium at a defined density.
-
Competitive Binding:
-
Aliquot the cell suspension into vials.
-
Add the unlabeled competitor compound (this compound) at various concentrations and pre-incubate for a specific time (e.g., 20 minutes at 27°C with shaking).
-
Add the radiolabeled ligand (e.g., [3H]RH-4032) at a fixed concentration to each vial.
-
Incubate for a further period to allow binding to reach equilibrium.
-
-
Stopping the Reaction: Stop the binding by adding a large excess of the unlabeled ligand (e.g., 40 mM RH-4032) and incubate for another 20 minutes.
-
Washing: Transfer the samples to ice, pellet the cells, and wash them with ice-cold buffer to remove unbound radioligand.
-
Quantification: Lyse the cells and measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding versus the concentration of the competitor (this compound). This allows for the determination of the competitor's binding affinity relative to the radioligand.
High-Content Analysis of Cellular Microtubule Integrity
This cell-based assay provides a quantitative measure of a compound's effect on the microtubule network within intact cells.
Methodology:
-
Cell Plating: Seed cells (e.g., HeLa or A549) in multi-well imaging plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (this compound) for a defined period (e.g., 3, 6, or 18 hours).
-
Fixation and Staining:
-
Fix the cells with 4% formaldehyde.
-
Permeabilize the cells with a suitable buffer.
-
Stain the microtubules with a fluorescently labeled anti-α-tubulin antibody.
-
Stain the nuclei with a DNA dye like DAPI.
-
-
Imaging: Acquire images of the cells using a high-content imaging system.
-
Image Analysis: Use automated image analysis software to quantify the integrity of the microtubule network. This can be done by measuring parameters such as the total intensity of tubulin staining per cell or the texture of the microtubule network.
-
Data Analysis: Plot the quantified microtubule integrity metric against the compound concentration to determine the concentration-dependent effect of the compound on the cellular microtubule network.
Signaling and Logical Relationships
The binding of this compound to the colchicine site on β-tubulin initiates a cascade of events that ultimately leads to cell death. This can be visualized as a logical pathway from drug-target interaction to cellular outcome.
Conclusion
This compound represents a class of benzamide-based microtubule inhibitors that target the colchicine binding site on β-tubulin. While specific structural and quantitative data for this compound are limited, analysis of related compounds provides a strong framework for understanding its mechanism of action. By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, leading to mitotic arrest and apoptotic cell death. The experimental protocols detailed in this guide provide a robust toolkit for the further characterization of this compound and the discovery of novel tubulin inhibitors. Future structural studies on the this compound-tubulin complex will be invaluable in elucidating the precise molecular interactions and will aid in the rational design of more potent and selective anticancer therapeutics.
References
- 1. Covalent Binding of the Benzamide RH-4032 to Tubulin in Suspension-Cultured Tobacco Cells and Its Application in a Cell-Based Competitive-Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of tubulin polymerization by select alkenyldiarylmethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization [mdpi.com]
- 9. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Discovery and Synthesis of Zarilamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zarilamide is a benzamide fungicide specifically developed for its potent activity against Oomycete fungi, a class of destructive plant pathogens. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Zarilamide. It includes detailed experimental protocols, quantitative data on its biological activity, and visual representations of its mode of action and synthesis workflow. This document is intended to serve as a core resource for researchers in agrochemicals, fungal biology, and drug development.
Discovery and Development
Zarilamide, also known by its developmental code ICI-A 0001, was discovered and developed by Imperial Chemical Industries (ICI) as part of their fungicide research program. It was identified as a promising candidate for the control of diseases caused by Oomycete pathogens, such as those from the genus Phytophthora.
Chemical Properties
| Property | Value |
| IUPAC Name | 4-chloro-N-[cyano(ethoxy)methyl]benzamide |
| Synonyms | Zarilamid, ICI-A 0001 |
| CAS Number | 84527-51-5 |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ |
| Molecular Weight | 238.67 g/mol |
| Chemical Structure |
Synthesis of Zarilamide
While a specific, publicly available, step-by-step synthesis patent for Zarilamide is not readily accessible, the general synthesis of N-alkoxyalkyl benzamides can be inferred from related chemical literature. A plausible synthetic route would involve the reaction of 4-chlorobenzoyl chloride with an appropriate aminoacetonitrile derivative.
Logical Workflow for the Synthesis of Zarilamide
Caption: Plausible synthetic route for Zarilamide.
Mechanism of Action
Zarilamide's primary mechanism of action is the disruption of microtubule assembly in fungal cells.[1] This interference with the cytoskeleton leads to the inhibition of nuclear division, a critical process for fungal growth and proliferation.
Signaling Pathway of Zarilamide's Action
Caption: Zarilamide's mechanism of action in fungal cells.
Biological Activity and Quantitative Data
Zarilamide exhibits potent fungicidal activity against a range of Oomycete pathogens. The following table summarizes the inhibitory concentrations (IC50) of Zarilamide against the mycelial growth of Phytophthora capsici.
| Organism | IC50 (µg/mL) | Reference |
| Phytophthora capsici | 0.05 | Young et al., 1991 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Zarilamide.
In Vitro Fungicide Assay against Phytophthora capsici
This protocol is adapted from the methods described by Young et al. (1991).
Experimental Workflow
Caption: Workflow for in vitro fungicide assay.
Methodology:
-
Media Preparation: V8 juice agar is prepared and autoclaved. After cooling to approximately 50°C, a stock solution of Zarilamide in DMSO is added to achieve the desired final concentrations.
-
Inoculation: Agar plates containing various concentrations of Zarilamide are inoculated in the center with a 5 mm mycelial plug taken from the leading edge of an actively growing P. capsici culture.
-
Incubation: Plates are incubated at 25°C in the dark.
-
Data Collection: The diameter of the fungal colony is measured at 24-hour intervals for 72 hours.
-
Analysis: The IC50 value, the concentration of Zarilamide that inhibits fungal growth by 50%, is calculated by plotting the percentage of growth inhibition against the logarithm of the fungicide concentration.
Microtubule and Nuclear Division Studies in Tobacco Suspension-Cultured Cells
This protocol is based on the research investigating the cytological effects of Zarilamide.[1]
Methodology:
-
Cell Culture: Tobacco suspension-cultured cells (e.g., BY-2 cells) are maintained in a suitable liquid medium.
-
Treatment: Zarilamide, dissolved in an appropriate solvent, is added to the cell cultures at various concentrations.
-
Fixation and Staining: At different time points after treatment, cells are fixed and then stained with a DNA-specific fluorescent dye (e.g., DAPI) to visualize the nuclei and with an antibody against tubulin to visualize the microtubules.
-
Microscopy: Stained cells are observed using fluorescence microscopy to assess the effects of Zarilamide on the mitotic spindle and nuclear morphology.
-
Analysis: The percentage of cells in different mitotic stages is quantified to determine the effect of Zarilamide on cell cycle progression.
Conclusion
Zarilamide is a potent fungicide with a specific mode of action involving the disruption of microtubule assembly and the inhibition of nuclear division in Oomycete fungi. Its discovery provided an effective tool for the management of diseases caused by these pathogens. The experimental protocols and data presented in this guide offer a foundational resource for further research and development in the field of antifungal agents.
References
Zarilamide: A Technical Guide to its Chemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zarilamide is a chemical compound with potential applications in various fields of research and development. A thorough understanding of its chemical and physical properties is fundamental for its effective use and for the design of future studies. This technical guide provides a comprehensive overview of the known chemical properties and solubility of Zarilamide. It includes a summary of its physicochemical parameters, a discussion of its potential mechanism of action based on its chemical class, and outlines general experimental protocols relevant to its study. This document is intended to serve as a foundational resource for researchers and professionals engaged in work involving Zarilamide.
Chemical Properties
Zarilamide, with the IUPAC name 4-chloro-N-[cyano(ethoxy)methyl]benzamide, is a molecule belonging to the benzamide and chloroacetamide chemical classes.[1] Its fundamental chemical identifiers and computed physicochemical properties are summarized in the tables below. It is important to note that much of the available data is derived from computational models, and experimental verification is recommended for critical applications.
Identifiers and Structure
| Identifier | Value |
| IUPAC Name | 4-chloro-N-[cyano(ethoxy)methyl]benzamide[1] |
| CAS Number | 84527-51-5[1] |
| Molecular Formula | C₁₁H₁₁ClN₂O₂[1] |
| SMILES | CCOC(C#N)NC(=O)C1=CC=C(C=C1)Cl[1] |
| InChI | InChI=1S/C11H11ClN2O2/c1-2-16-10(7-13)14-11(15)8-3-5-9(12)6-4-8/h3-6,10H,2H2,1H3,(H,14,15)[1] |
Physicochemical Properties
The following table summarizes key computed physicochemical properties of Zarilamide. These values are useful for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Weight | 238.67 g/mol | PubChem (Computed)[1] |
| XLogP3 | 2 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |
| Rotatable Bond Count | 4 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 62.1 Ų | PubChem (Computed)[1] |
Solubility
Experimentally determined solubility data for Zarilamide in various solvents is not currently available in the public domain. However, based on its computed XLogP3 value of 2, it can be inferred that Zarilamide is likely to have moderate lipophilicity. This suggests it would exhibit limited solubility in water and higher solubility in organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).
General Protocol for Experimental Solubility Determination:
A standard method for determining the solubility of a compound like Zarilamide is the shake-flask method.
-
Preparation of Saturated Solution: An excess amount of Zarilamide is added to a known volume of the solvent of interest in a sealed flask.
-
Equilibration: The flask is agitated (e.g., using a mechanical shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of Zarilamide in the diluted sample is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Potential Mechanism of Action
While specific studies on the mechanism of action of Zarilamide are not available, its chemical structure as a chloro-substituted benzamide suggests potential biological activities based on related compounds.
Inhibition of Tubulin Polymerization
Benzamide fungicides are known to act by inhibiting the polymerization of β-tubulin, a critical component of the cytoskeleton. This disruption of microtubule formation leads to an arrest of the cell cycle during mitosis. Given that Zarilamide possesses a benzamide moiety, it may share this mechanism of action.
Caption: Potential mechanism of Zarilamide via β-tubulin inhibition.
Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
Chloroacetamide herbicides are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are essential components of cell membranes and are involved in various cellular processes. The chloroacetamide group in Zarilamide suggests it could potentially interfere with the elongase enzymes responsible for VLCFA synthesis.
Caption: Potential mechanism of Zarilamide via VLCFA synthesis inhibition.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of Zarilamide are not widely published. However, general methodologies for similar compounds can be adapted.
Synthesis of Zarilamide
A plausible synthetic route for Zarilamide would involve the reaction of 4-chlorobenzoyl chloride with an appropriate amine precursor. A general workflow is outlined below.
Caption: General synthetic workflow for Zarilamide.
Analytical Methods
The analysis of Zarilamide would typically involve chromatographic techniques coupled with mass spectrometry for identification and quantification.
4.2.1. High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase column (e.g., C18) is suitable.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid) to improve peak shape.
-
Detection: UV detection at a wavelength where the chromophore of Zarilamide absorbs, or mass spectrometry for higher selectivity and sensitivity.
4.2.2. Mass Spectrometry (MS)
-
Ionization: Electrospray ionization (ESI) in positive ion mode is likely to be effective for this molecule.
-
Analysis: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used for structural elucidation and to develop a sensitive and selective quantitative method using Multiple Reaction Monitoring (MRM).
Conclusion
Zarilamide is a compound with a defined chemical structure and computed physicochemical properties that suggest moderate lipophilicity. While experimental data on its solubility and other physical properties are lacking, established methodologies can be employed for their determination. Based on its chemical class, potential mechanisms of action include the inhibition of tubulin polymerization and the disruption of very-long-chain fatty acid synthesis. Further experimental studies are necessary to elucidate its precise biological activities and to establish robust protocols for its synthesis and analysis. This guide provides a foundational framework for researchers to design and execute further investigations into the properties and applications of Zarilamide.
References
Environmental Fate and Degradation of Zarilamid: A Review of Publicly Available Data
Despite a comprehensive review of scientific literature, regulatory databases, and patent filings, there is a significant lack of publicly available information regarding the environmental fate and degradation of the fungicide Zarilamid. This scarcity of data prevents the development of an in-depth technical guide as requested.
This compound, a benzamide fungicide, is recognized for its activity against a broad spectrum of Oomycete fungi.[1][2] Its mode of action involves the inhibition of nuclear division in the germinating zoospore cysts of susceptible fungi.[1] However, detailed studies outlining its behavior and persistence in various environmental compartments such as soil, water, and air are not accessible in the public domain.
Information from available chemical databases primarily provides basic identification and structural details. This compound is chemically known as 4-chloro-N-(cyanoethoxymethyl)benzamide, with the CAS Registry Number 84527-51-5.[3][4] While its molecular formula (C11H11ClN2O2) and structure are well-documented, crucial environmental parameters like its half-life in soil and water, potential for bioaccumulation, and mobility characteristics have not been published.[3][4][5]
A notable resource, the Pesticide Properties DataBase (PPDB) from the Agriculture & Environment Research Unit (AERU), explicitly states that significant data for the environmental fate of this compound are missing.[5] This includes critical endpoints required for a thorough environmental risk assessment, such as:
-
Hydrolysis: The rate and pathway of degradation in water at different pH levels.
-
Photolysis: The potential for degradation by sunlight in both aquatic and terrestrial environments.
-
Soil Metabolism: The rate and byproducts of microbial breakdown in soil under aerobic and anaerobic conditions.
-
Aquatic Biodegradation: The extent and rate of degradation by microorganisms in water and sediment.
Searches of regulatory agency websites, including the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA), did not yield any publicly available risk assessments or registration documents containing the required environmental fate data for this compound. Similarly, while this compound is mentioned in numerous patents, these documents focus on its synthesis, formulation, and fungicidal uses rather than its environmental degradation pathways.[6][7][8][9][10][11][12]
The absence of empirical data on the environmental fate and degradation of this compound makes it impossible to fulfill the request for a detailed technical guide with quantitative data, experimental protocols, and visualizations of degradation pathways. The information required to assess its persistence, mobility, and potential for environmental exposure is not currently in the public domain. Therefore, researchers, scientists, and drug development professionals seeking this information are advised that such data may only be available through direct contact with the manufacturer or in proprietary regulatory submissions that are not publicly accessible.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. This compound | C11H11ClN2O2 | CID 13455941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (Ref: ICIA001) [sitem.herts.ac.uk]
- 6. US11297833B2 - Adjuvants for agricultural chemicals - Google Patents [patents.google.com]
- 7. AU2016323961B2 - Improved adjuvants for agricultural chemicals - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. WO2016161037A1 - Pesticidal compositions and related methods - Google Patents [patents.google.com]
- 10. BR112013006611B1 - method for the control of soy cyst nematode (heterodera glycines) by infesting a nematode resistant soy plant comprising the application of n- {2- [3-chloro-5- (trifluoromethyl) -2-pyridinyl] ethyl} -2 - (trifluoromethyl) benzamide (fluoride - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. PatBase Family Explorer [patbase.com]
Unraveling the Environmental Fate of Zarilamid: A Technical Guide to its Persistence and Mobility in Soil
A comprehensive analysis of the behavior of Zarilamid and structurally similar benzamide fungicides in terrestrial environments, providing critical data and methodologies for researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental data on the soil persistence and mobility of the novel compound this compound is not yet publicly available. This guide provides a comprehensive overview of the expected environmental fate of this compound by leveraging data from structurally similar and well-studied benzamide fungicides, including isoxaben, tebuthiuron, carbendazim, and fluopyram. The principles and methodologies described herein are directly applicable to the future environmental risk assessment of this compound.
Executive Summary
The environmental persistence and mobility of agrochemicals are critical parameters influencing their potential for off-site transport, groundwater contamination, and non-target organism exposure. This technical guide delves into the core principles governing the fate of benzamide fungicides in the soil matrix, with a specific focus on providing a predictive framework for the behavior of the new active ingredient, this compound. Through an in-depth review of surrogate compounds, this document summarizes key quantitative data on soil persistence (half-life) and mobility (soil organic carbon-water partitioning coefficient), details the experimental protocols for their determination, and visualizes the primary degradation pathways. This guide is intended to be an essential resource for environmental scientists, researchers, and professionals involved in the development and stewardship of agricultural chemicals.
Soil Persistence of Benzamide Fungicides
The persistence of a pesticide in soil is typically quantified by its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. This dissipation is a result of both biotic (microbial degradation) and abiotic (hydrolysis, photolysis) processes. The persistence of benzamide fungicides can vary significantly depending on soil properties and environmental conditions.
Table 1: Soil Half-Life (DT50) of Selected Benzamide Fungicides
| Compound | Soil Type | pH | Organic Matter (%) | Temperature (°C) | Moisture Content | DT50 (days) | Reference(s) |
| Isoxaben | Loam | 5.5 | 2.8 | 23 | - | ~77 | [1] |
| Field Soil | - | - | - | - | 100 (typical) | [2] | |
| Field Soil | - | - | Spring Application | - | ~81 | [3] | |
| Field Soil | - | - | Fall Application | - | ~171 | [3] | |
| Tebuthiuron | Loamy Sand | - | - | - | - | >273 | [4] |
| Field Soil | - | - | - | - | 360 (typical) | [5] | |
| Sandy Soil | - | - | Field Conditions | - | 20 | [6] | |
| Carbendazim | Bare Soil | - | - | - | - | 180-360 | [7] |
| Turf | - | - | - | - | 90-180 | [7] | |
| Non-sterilized Soil | - | - | - | - | 21-28 | [8] | |
| Sterilized Soil | - | - | - | - | 36-41 | [8] | |
| Fluopyram | Laterite Soil | - | - | 25 | Field Capacity | 17.5 - 23.5 | [9] |
| Red Loam Soil | - | - | 25 | Field Capacity | 16 - 23.3 | [9] | |
| Field Soils (Europe) | - | - | - | - | 21 - 386 | [10] | |
| Field Soils (US) | - | - | - | - | 24 - 539 | [10] |
Note: The data presented are for surrogate compounds and should be used as an estimation of the potential persistence of this compound. Actual values for this compound will need to be determined through specific studies.
Soil Mobility of Benzamide Fungicides
The mobility of a pesticide in soil, its potential to leach into groundwater or move with surface runoff, is primarily governed by its adsorption to soil particles. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict mobility. A higher Koc value indicates stronger adsorption and lower mobility.
Table 2: Soil Organic Carbon-Water Partitioning Coefficient (Koc) of Selected Benzamide Fungicides
| Compound | Koc (mL/g) | Mobility Class | Reference(s) |
| Isoxaben | 1400 | Low to Slight | [11] |
| Tebuthiuron | 80 | High | [12] |
| Carbendazim | 122 - 2805 | High to Slight | [13] |
| Fluopyram | 233 - 400 | Moderate | [14] |
Note: The data presented are for surrogate compounds and should be used as an estimation of the potential mobility of this compound. Actual values for this compound will need to be determined through specific studies.
Experimental Protocols
The determination of soil persistence and mobility parameters follows standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Soil Persistence (Aerobic Soil Degradation) - OECD 307
This guideline outlines a laboratory method to assess the aerobic degradation of a substance in soil.
Methodology Details:
-
Soil Selection: A minimum of three different soil types with varying textures, pH, and organic matter content are recommended.
-
Test Substance: The test substance, typically radiolabeled (e.g., with ¹⁴C), is applied to the soil at a concentration relevant to its intended use.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of water holding capacity).
-
Sampling and Analysis: At specified time intervals, replicate soil samples are extracted with appropriate solvents. The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify the parent compound and its degradation products.
-
Mineralization: The evolution of ¹⁴CO₂ is monitored throughout the study to determine the extent of mineralization (complete breakdown) of the test substance.
-
Data Analysis: The dissipation of the parent compound over time is used to calculate the degradation rate and the DT50 value, typically assuming first-order kinetics.
Adsorption/Desorption - OECD 106
This guideline describes a batch equilibrium method to determine the adsorption and desorption of a substance in soil.
Methodology Details:
-
Soil and Solution: A known mass of soil is equilibrated with a known volume of an aqueous solution (typically 0.01 M CaCl₂) containing the test substance at various concentrations.
-
Equilibration: The soil-solution suspensions are shaken for a predetermined time (e.g., 24 hours) to reach equilibrium.
-
Separation and Analysis: The solid and liquid phases are separated by centrifugation, and the concentration of the test substance remaining in the aqueous phase is determined by HPLC or LC-MS/MS.
-
Adsorption Calculation: The amount of substance adsorbed to the soil is calculated as the difference between the initial and equilibrium concentrations in the solution.
-
Desorption: The supernatant is replaced with a pesticide-free solution, and the suspension is re-equilibrated to determine the amount of the substance that desorbs from the soil.
-
Data Analysis: The data are used to construct adsorption and desorption isotherms, from which the distribution coefficient (Kd), Freundlich coefficient (Kf), and the soil organic carbon-water partitioning coefficient (Koc) are calculated.
Degradation Pathways of Benzamide Fungicides
The degradation of benzamide fungicides in soil is a complex process involving multiple transformation reactions, primarily mediated by soil microorganisms. While specific pathways for this compound are yet to be elucidated, the degradation of related benzamides provides a likely model.
A common degradation pathway for benzamide fungicides involves the cleavage of the amide bond, leading to the formation of the corresponding benzoic acid and amine derivatives. Further transformations can include hydroxylation of the aromatic rings and demethylation of methoxy groups.
Conclusion
While awaiting specific data for this compound, this technical guide provides a robust framework for understanding its likely persistence and mobility in soil based on the behavior of structurally similar benzamide fungicides. The provided data tables, detailed experimental protocols, and visualized degradation pathway serve as a critical resource for anticipating the environmental fate of this new active ingredient. Future research should focus on conducting the described OECD guideline studies specifically for this compound to generate the necessary data for a comprehensive environmental risk assessment. This will ensure its safe and sustainable use in agriculture.
References
- 1. tandfonline.com [tandfonline.com]
- 2. wsdot.wa.gov [wsdot.wa.gov]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. Tebuthiuron | C9H16N4OS | CID 5383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. wsdot.wa.gov [wsdot.wa.gov]
- 6. researchgate.net [researchgate.net]
- 7. 907. Carbendazim (Pesticide residues in food: 1995 evaluations Part II Toxicological & Environmental) [inchem.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. endsdhi.com [endsdhi.com]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. Sorption, degradation, and leaching of tebuthiuron and diuron in soil columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbendazim | C9H9N3O2 | CID 25429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Uptake of Fungicide Fluopyram from Soil by Scallions during Greenhouse Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Preparing Zarilamid Stock Solutions for Laboratory Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zarilamid is a fungicide known to act as an anti-microtubular agent.[1] Proper preparation of stock solutions is critical for accurate and reproducible experimental results. Due to the limited availability of specific data for this compound, this document provides a generalized protocol for the preparation of stock solutions based on standard laboratory practices for compounds with unknown solubility and stability. It also includes application notes on its mechanism of action and a general protocol for a cell viability assay. It is imperative to note that the following protocols are generalized and require empirical validation by the end-user.
Chemical and Physical Properties of this compound
A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is essential for calculating the required mass for stock solution preparation.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [2] |
| Molar Mass | 238.67 g/mol | [2] |
| IUPAC Name | 4-chloro-N-[cyano(ethoxy)methyl]benzamide | [2] |
| CAS Number | 84527-51-5 | [2] |
Preparation of this compound Stock Solution
Recommended Solvents
Based on the chemical structure of this compound, the following solvents are recommended for initial solubility testing:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
N,N-Dimethylformamide (DMF)
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol provides a general method for preparing a 10 mM stock solution. The concentration can be adjusted as needed based on experimental requirements and observed solubility.
Materials:
-
This compound powder
-
Anhydrous DMSO (cell culture grade)
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 238.67 g/mol = 0.0023867 g = 2.39 mg
-
-
-
Weighing this compound:
-
Accurately weigh approximately 2.39 mg of this compound powder and transfer it to a sterile microcentrifuge tube or amber glass vial.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution. Gentle warming in a water bath (up to 37°C) may be applied if the compound does not readily dissolve.
-
-
Visual Inspection:
-
Visually inspect the solution to ensure that the this compound has completely dissolved and no particulates are visible. If particulates remain, continue vortexing or gently warming. If the compound does not fully dissolve, it is not soluble at 10 mM in DMSO, and a lower concentration should be prepared.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
-
General Considerations for Stock Solution Preparation
-
Safety Precautions: Always handle this compound and organic solvents in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hygroscopicity: this compound powder may be hygroscopic. Store the powder in a desiccator to prevent water absorption.
-
Sterility: For cell-based assays, it is crucial to maintain sterility. The stock solution can be filter-sterilized through a 0.22 µm syringe filter that is compatible with the solvent used.
Application Notes
Mechanism of Action: Anti-Microtubule Agent
This compound is classified as an anti-microtubular fungicide.[1] Anti-microtubule agents interfere with the dynamics of microtubule assembly and disassembly. Microtubules are essential components of the cytoskeleton involved in various cellular processes, including cell division (mitosis), cell structure maintenance, and intracellular transport. By disrupting microtubule function, these agents can arrest cells in the mitotic phase of the cell cycle, leading to apoptosis (programmed cell death).[3]
Caption: this compound's anti-microtubule mechanism of action.
Experimental Workflow: Cell Viability Assay
A common application for an anti-microtubule agent like this compound is to assess its cytotoxic effects on cancer cell lines. A typical workflow for a cell viability assay (e.g., MTT or resazurin assay) is outlined below.
Caption: A typical workflow for a cell viability assay.
Experimental Protocols
General Protocol for Determining IC₅₀ of this compound in a Cancer Cell Line
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a selected cancer cell line.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well clear or black flat-bottom plates (depending on the assay)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, resazurin)
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of the this compound stock solution in complete cell culture medium. A common starting range for a novel compound might be from 100 µM down to 1 nM.
-
Ensure the final concentration of the solvent (e.g., DMSO) in the wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%). Include a vehicle control (medium with the same concentration of solvent).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for an additional 48 to 72 hours.
-
-
Cell Viability Measurement:
-
Follow the manufacturer's protocol for the chosen cell viability reagent.
-
For an MTT assay, this typically involves adding the MTT reagent, incubating for a few hours, and then adding a solubilization solution before reading the absorbance.
-
For a resazurin-based assay, the reagent is added, and fluorescence is measured after an incubation period.
-
-
Data Analysis:
-
Subtract the background reading (medium only) from all experimental values.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the cell viability (%) against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
-
Note on Experimental Concentrations: The appropriate concentration range for this compound will be cell-line dependent and must be determined empirically. It is recommended to perform a broad-range dose-response experiment first to narrow down the effective concentration range.
References
Application Notes and Protocols for Zarilamide Microtubule Depolymerization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zarilamide is a benzamide-based antimicrotubule agent that exerts its biological effects by interacting with tubulin, the fundamental protein subunit of microtubules.[1] Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Compounds that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy. Zarilamide has been shown to inhibit the binding of other benzamide compounds to β-tubulin, suggesting a competitive binding mechanism at a site on this subunit.[1] This interaction disrupts the normal polymerization and depolymerization cycle of microtubules, leading to cell cycle arrest and apoptosis.
These application notes provide a detailed protocol for an in vitro microtubule depolymerization assay to characterize the activity of Zarilamide and similar compounds. The assay measures the change in light scattering or fluorescence as pre-formed microtubules depolymerize in the presence of a test agent.
Principle of the Assay
The in vitro microtubule depolymerization assay is based on the principle that the polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured spectrophotometrically. Conversely, the depolymerization of microtubules leads to a decrease in light scattering. Alternatively, fluorescently labeled tubulin can be used, where the fluorescence signal changes upon polymerization or depolymerization. This protocol describes a light-scattering-based assay.
The assay involves two main steps:
-
Polymerization: Purified tubulin is induced to polymerize into microtubules in the presence of GTP and a microtubule-stabilizing agent (e.g., paclitaxel) to form a stable microtubule population.
-
Depolymerization: The pre-formed microtubules are then exposed to the test compound (Zarilamide). The rate and extent of microtubule depolymerization are monitored by the decrease in absorbance over time.
Data Presentation
Table 1: Quantitative Analysis of Zarilamide's Microtubule Depolymerization Activity
| Parameter | Zarilamide | Nocodazole (Control) |
| IC50 (µM) | User-defined | User-defined |
| Maximal Depolymerization (%) | User-defined | User-defined |
| Rate of Depolymerization (OD/min) | User-defined | User-defined |
This table should be populated with experimental data. Nocodazole is a well-characterized microtubule-depolymerizing agent and serves as a positive control.
Experimental Protocols
Materials and Reagents
-
Purified Tubulin (>99% pure, bovine or porcine brain)
-
GTP (Guanosine-5'-triphosphate)
-
Paclitaxel
-
Nocodazole (positive control)
-
Zarilamide (test compound)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
Glycerol
-
DMSO (for dissolving compounds)
-
96-well, half-area, clear bottom microplates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Experimental Workflow
Caption: Experimental workflow for the Zarilamide microtubule depolymerization assay.
Step-by-Step Protocol
1. Preparation of Reagents:
-
Tubulin: Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 10 mg/mL. Keep on ice and use within one hour.
-
GTP Stock: Prepare a 100 mM GTP stock solution in water and store at -20°C in small aliquots.
-
Paclitaxel Stock: Prepare a 2 mM paclitaxel stock solution in DMSO.
-
Zarilamide and Nocodazole Stocks: Prepare 10 mM stock solutions of Zarilamide and Nocodazole in DMSO. Further dilute in GTB to desired concentrations (e.g., 10X final concentration).
2. Microtubule Polymerization:
-
In a microcentrifuge tube on ice, mix the following to initiate polymerization:
-
10 mg/mL Tubulin
-
GTP (to a final concentration of 1 mM)
-
Glycerol (to a final concentration of 10-15% v/v)
-
-
Incubate the mixture at 37°C for 30 minutes to allow for microtubule formation.
-
After polymerization, add Paclitaxel to a final concentration of 20 µM to stabilize the microtubules.
3. Depolymerization Assay:
-
Pre-warm the 96-well plate and the microplate reader to 37°C.
-
Add 10 µL of the 10X Zarilamide dilutions, Nocodazole (positive control), or vehicle control (DMSO in GTB) to the appropriate wells of the 96-well plate.
-
To initiate the depolymerization reaction, add 90 µL of the pre-formed, stabilized microtubule solution to each well.
-
Immediately place the plate in the microplate reader and begin monitoring the absorbance at 340 nm every 30 seconds for 30-60 minutes at 37°C.
4. Data Analysis:
-
The rate of depolymerization can be determined from the initial linear portion of the absorbance vs. time curve.
-
The extent of depolymerization is calculated as the percentage decrease in absorbance at the end of the reading compared to the initial absorbance.
-
To determine the IC50 value, plot the percentage of depolymerization against the logarithm of the Zarilamide concentration and fit the data to a sigmoidal dose-response curve.
Signaling Pathway and Mechanism of Action
Zarilamide, as a benzamide derivative, is proposed to bind to the β-tubulin subunit, interfering with the dynamics of microtubule assembly and disassembly. This disruption leads to the activation of the spindle assembly checkpoint (SAC), mitotic arrest, and ultimately, apoptosis.
Caption: Proposed signaling pathway of Zarilamide-induced microtubule depolymerization and apoptosis.
Troubleshooting
| Issue | Possible Cause | Solution |
| No depolymerization observed | Inactive compound | Verify the integrity and concentration of Zarilamide. |
| Microtubules are over-stabilized | Decrease the concentration of paclitaxel used for stabilization. | |
| High background signal | Light scattering from aggregated protein | Centrifuge the reconstituted tubulin solution before use to remove aggregates. |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Temperature fluctuations | Ensure the plate reader maintains a stable 37°C. |
Conclusion
The described in vitro microtubule depolymerization assay provides a robust and reliable method for characterizing the activity of Zarilamide and other potential microtubule-targeting agents. By quantifying the effects of these compounds on microtubule dynamics, researchers can gain valuable insights into their mechanism of action and screen for novel therapeutic candidates.
References
Application Notes and Protocols for Studying Synergistic Effects of Zarilamid with Other Fungicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zarilamid is a benzamide fungicide that exhibits its antifungal activity through the disruption of microtubule assembly in fungal cells.[1][2] This mode of action, targeting cell division and structure, presents a unique opportunity for combination therapies with other fungicides that have different molecular targets. The development of fungicide resistance is a significant threat to effective disease management in agriculture. Combining fungicides with different modes of action is a proven strategy to enhance efficacy, broaden the spectrum of activity, and delay the development of resistance.
These application notes provide a comprehensive guide for researchers to explore and quantify the potential synergistic effects of this compound when combined with other classes of fungicides. Due to the limited publicly available data on this compound's synergistic interactions, this document serves as a foundational protocol for initiating such studies.
Mechanism of Action: this compound and Microtubule Disruption
This compound belongs to the benzamide class of fungicides, which act as anti-microtubule agents.[1][2] The primary target of these compounds is β-tubulin, a subunit of the tubulin heterodimer.[1][3][4]
Signaling Pathway of this compound's Action:
Caption: this compound's mechanism of action, inhibiting microtubule polymerization.
By binding to β-tubulin, this compound inhibits the polymerization of tubulin dimers into microtubules. This disruption of the microtubule cytoskeleton is critical during mitosis, as it prevents the formation of the mitotic spindle, leading to an arrest of the cell cycle and ultimately inhibiting fungal growth and proliferation.[5][6]
Rationale for Fungicide Combinations
Combining this compound with fungicides from different FRAC (Fungicide Resistance Action Committee) groups can lead to synergistic interactions. Synergy occurs when the combined effect of two or more fungicides is greater than the sum of their individual effects. The rationale for selecting combination partners for this compound is based on targeting multiple, independent cellular pathways essential for fungal survival.
Potential Fungicide Partners for Synergy Studies with this compound:
| Fungicide Class | FRAC Group | Mechanism of Action | Rationale for Combination with this compound |
| Succinate Dehydrogenase Inhibitors (SDHIs) | 7 | Inhibit Complex II of the mitochondrial respiratory chain, blocking energy production. | Dual attack on cell division (this compound) and energy supply (SDHI) could lead to rapid fungal cell death. |
| Quinone outside Inhibitors (QoIs) | 11 | Inhibit Complex III of the mitochondrial respiratory chain, blocking ATP synthesis. | Similar to SDHIs, this combination targets both cellular structure/division and energy metabolism through different complexes. |
| Demethylation Inhibitors (DMIs) | 3 | Inhibit C14-demethylase in sterol biosynthesis, disrupting cell membrane structure and function. | Combining a cell division inhibitor with a membrane disruptor can compromise cell integrity and division simultaneously. |
| Multi-site Inhibitors | M | Act on multiple metabolic sites within the fungal cell. | These fungicides have a low risk of resistance and can enhance the overall efficacy and resistance management of the mixture. |
Experimental Protocols for Synergy Testing
The following protocols are designed to assess the synergistic effects of this compound in combination with other fungicides against pathogenic fungi in vitro.
Fungal Isolates and Culture Conditions
-
Fungal Pathogens: Select relevant fungal pathogens for testing (e.g., Botrytis cinerea, Alternaria solani, Fusarium graminearum).
-
Culture Medium: Use a standard mycological medium such as Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB).
-
Incubation: Incubate cultures at the optimal temperature and light conditions for the specific fungus (e.g., 25°C in the dark).
In Vitro Synergy Testing: The Checkerboard Assay
The checkerboard assay is a widely used method to evaluate the interactions between two compounds.
Experimental Workflow for Checkerboard Assay:
Caption: Workflow for assessing fungicide synergy using the checkerboard method.
Methodology:
-
Stock Solutions: Prepare concentrated stock solutions of this compound and the partner fungicide in a suitable solvent (e.g., DMSO).
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) of each fungicide individually. The MIC is the lowest concentration that completely inhibits visible fungal growth.
-
Checkerboard Setup: In a 96-well microtiter plate, prepare a two-dimensional array of serial dilutions of both fungicides. One fungicide is diluted along the x-axis, and the other along the y-axis.
-
Inoculation: Inoculate each well with a standardized suspension of fungal spores or mycelial fragments.
-
Incubation: Incubate the plates for a period sufficient for growth to be visible in the control wells (no fungicide).
-
Data Collection: Determine the MIC of the combination from the wells where no growth is observed.
-
FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth:
-
FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Partner Fungicide in combination / MIC of Partner Fungicide alone)
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Data Presentation
Quantitative data from synergy experiments should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Hypothetical MICs of Individual and Combined Fungicides against Botrytis cinerea
| Fungicide | MIC Alone (µg/mL) | MIC in Combination (µg/mL) |
| This compound | 8 | 1 |
| Fungicide X (SDHI) | 4 | 0.5 |
Table 2: FICI Calculation and Interpretation for this compound and Fungicide X
| Combination | FICI Calculation | FICI Value | Interpretation |
| This compound + Fungicide X | (1 / 8) + (0.5 / 4) | 0.25 | Synergy |
Conclusion
The study of synergistic interactions is crucial for developing robust and sustainable fungicide programs. This compound, with its anti-microtubular mode of action, is a prime candidate for combination with fungicides that target different cellular processes. The protocols and frameworks provided in these application notes offer a systematic approach to investigating and quantifying these potential synergies. The data generated from such studies will be invaluable for designing novel and effective fungicidal formulations and for implementing resistance management strategies in agricultural settings.
References
- 1. Covalent Binding of the Benzamide RH-4032 to Tubulin in Suspension-Cultured Tobacco Cells and Its Application in a Cell-Based Competitive-Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fungal β-Tubulin, Expressed as a Fusion Protein, Binds Benzimidazole and Phenylcarbamate Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
Protocol for Assessing Zarilamid Phytotoxicity on Crop Plants
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
Zarilamid (IUPAC name: 4-chloro-N-[cyano(ethoxy)methyl]benzamide; chemical formula: C11H11ClN2O2) is a chemical compound for which the phytotoxic effects on crop plants require systematic evaluation.[1] This document provides a detailed protocol for assessing the phytotoxicity of this compound, enabling researchers to generate robust and reproducible data. The protocol is based on established guidelines for herbicide and plant protection product assessment.[1][2][3] It outlines procedures for dose-response studies, visual assessment of injury, and quantitative measurements of plant growth parameters. The data generated from this protocol will be crucial for understanding the potential risks of this compound to non-target crop species and for determining safe application rates.
Core Principles of Phytotoxicity Assessment
The assessment of phytotoxicity is a critical component of evaluating any plant protection product.[2][3] The fundamental approach involves comparing plants treated with the test substance to untreated control plants under identical conditions. Any observed negative effects on the treated plants, such as reduced growth, visual injury, or altered development, are indicative of phytotoxicity. This protocol incorporates standardized methods to ensure that the results are reliable and can be compared across different studies.
Experimental Protocols
1. Plant Material and Growth Conditions
-
Test Species: Select a range of relevant crop plants. It is advisable to include both monocotyledonous (e.g., maize, wheat, rice) and dicotyledonous (e.g., soybean, cotton, tomato) species to assess the spectrum of sensitivity.
-
Growth Medium: Use a standardized, sterile potting mix or a hydroponic system. The choice of medium should be consistent throughout the experiment.
-
Environmental Conditions: Maintain controlled environmental conditions in a greenhouse or growth chamber. A recommended starting point is a 16-hour light/8-hour dark cycle, a temperature of 25°C (day) and 20°C (night), and a relative humidity of 60-70%. These conditions should be monitored and recorded.
2. This compound Preparation and Application
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or dimethyl sulfoxide) at a high concentration. The final concentration of the solvent in the working solutions should be minimal (typically <0.5%) and consistent across all treatments, including a solvent-only control.
-
Working Solutions: Prepare a series of dilutions from the stock solution to create a range of treatment concentrations. A logarithmic series (e.g., 0.1, 1, 10, 100, 1000 mg/L) is often effective for initial range-finding studies.
-
Application:
-
Pre-emergence: Apply a known volume of the this compound solution evenly to the surface of the growth medium immediately after sowing the seeds.
-
Post-emergence: Apply the solution as a foliar spray to seedlings at a specific growth stage (e.g., two-leaf stage). Ensure uniform coverage of the foliage.
-
3. Experimental Design
-
Treatments:
-
Untreated Control (no this compound or solvent).
-
Solvent Control.
-
A minimum of five concentrations of this compound.
-
-
Replication: Use a minimum of five replicate pots per treatment, with multiple plants per pot (e.g., 3-5).
-
Randomization: Arrange the pots in a completely randomized design within the growth facility to minimize the effects of environmental variability.
4. Data Collection and Assessment
4.1. Visual Phytotoxicity Assessment
-
Timing: Conduct visual assessments at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
Parameters: Record any visible symptoms of phytotoxicity, including:
-
Chlorosis (yellowing)
-
Necrosis (tissue death)
-
Stunting
-
Epinasty (downward bending of leaves)
-
Leaf malformation
-
-
Scoring: Use a standardized rating scale, such as the European Weed Research Council (EWRC) scale, to quantify the level of injury.
4.2. Quantitative Growth Measurements
At the end of the experimental period (e.g., 21 days), harvest the plants and measure the following parameters:
-
Germination Rate (%): For pre-emergence tests, count the number of emerged seedlings.
-
Shoot Height (cm): Measure the height of the main stem from the soil surface to the apical meristem.
-
Root Length (cm): Carefully wash the roots and measure the length of the longest root.
-
Fresh Weight (g): Weigh the shoot and root biomass separately immediately after harvesting.
-
Dry Weight (g): Dry the shoot and root biomass in an oven at 70°C for 48 hours, or until a constant weight is achieved, and then weigh.
5. Statistical Analysis
Analyze the quantitative data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment means with the control. Calculate the EC50 (Effective Concentration causing 50% inhibition) for each measured parameter using regression analysis.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Seedling Emergence (Pre-emergence Application)
| This compound Concentration (mg/L) | Mean Emergence (%) | Standard Deviation | % Inhibition |
| 0 (Control) | |||
| Solvent Control | |||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| Concentration 4 | |||
| Concentration 5 |
Table 2: Effect of this compound on Plant Growth Parameters (Post-emergence Application)
| This compound Concentration (mg/L) | Mean Shoot Height (cm) | Mean Root Length (cm) | Mean Shoot Dry Weight (g) | Mean Root Dry Weight (g) |
| 0 (Control) | ||||
| Solvent Control | ||||
| Concentration 1 | ||||
| Concentration 2 | ||||
| Concentration 3 | ||||
| Concentration 4 | ||||
| Concentration 5 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound phytotoxicity.
Generalized Plant Stress Signaling Pathway
Disclaimer: The specific mode of action of this compound in plants is not yet fully elucidated. The following diagram illustrates a generalized signaling pathway for a plant's response to chemical stress, which may involve key phytohormones like Jasmonic Acid (JA) and Salicylic Acid (SA).
Caption: Generalized plant response to a chemical stressor.
References
Troubleshooting & Optimization
troubleshooting Zarilamid solubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Zarilamid in in vitro experiments.
Troubleshooting Guides
Issue: this compound precipitates out of solution when added to aqueous media.
This is a common issue for hydrophobic small molecules like this compound. The following steps can be taken to address this problem.
1. Optimize Stock Solution Preparation:
Ensure that the initial stock solution of this compound is fully dissolved. It is crucial to use an appropriate organic solvent and not exceed the solubility limit in that solvent.
Table 1: Recommended Solvents for this compound Stock Solutions
| Solvent | Recommended Maximum Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 24 mg/mL (100 mM) | High purity, anhydrous DMSO is recommended. Warm gently (37°C) to aid dissolution. |
| Ethanol | ≥ 24 mg/mL (100 mM) | Use absolute ethanol. May be more suitable for certain cell lines sensitive to DMSO. |
| Dimethylformamide (DMF) | ≥ 24 mg/mL (100 mM) | Use with caution due to higher toxicity compared to DMSO. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, high-purity anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, water bath (optional).
-
Calculation: this compound has a molecular weight of 238.67 g/mol . To prepare a 10 mM stock solution, weigh out 2.39 mg of this compound.
-
Dissolution:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add 1 mL of high-purity anhydrous DMSO.
-
Vortex the solution for 1-2 minutes until the powder is fully dissolved. A clear solution should be observed.
-
If dissolution is slow, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage or at 4°C for short-term use (up to one week).
Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound stock and working solutions.
2. Modify the Final Assay Conditions:
If precipitation occurs upon dilution into your aqueous assay buffer or cell culture medium, consider the following modifications.
Table 2: Strategies to Enhance this compound Solubility in Aqueous Media
| Strategy | Recommendation | Rationale |
| Co-solvents | Keep the final concentration of the organic solvent (e.g., DMSO) as high as tolerable for your cells, typically between 0.1% and 0.5%.[1] | Organic solvents can help maintain the solubility of hydrophobic compounds in aqueous solutions. |
| Serum Supplementation | Increase the serum concentration (e.g., FBS) in your cell culture medium to 10-20% if your experimental design allows. | Serum proteins, particularly albumin, can bind to hydrophobic compounds and help keep them in solution.[1] |
| pH Adjustment | Test the solubility of this compound in buffers with slightly different pH values (e.g., pH 6.8, 7.4, 8.0), if compatible with your assay.[2][3] | The solubility of compounds with ionizable groups can be pH-dependent. |
| Use of Surfactants | For cell-free assays, consider adding a low concentration of a non-ionic surfactant like Tween-20 (0.01-0.05%).[1] | Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility. Note: This is generally not suitable for cell-based assays.[1] |
Experimental Protocol: Testing this compound Solubility in Different Media Conditions
-
Materials: this compound stock solution (10 mM in DMSO), various cell culture media (e.g., with 5%, 10%, 20% FBS), PBS at different pH values, 96-well clear bottom plate, plate reader or microscope.
-
Procedure:
-
Prepare serial dilutions of the this compound stock solution in the different media/buffers to be tested. Aim for a range of final concentrations that bracket your intended experimental concentrations.
-
Add 100 µL of each dilution to the wells of a 96-well plate. Include a vehicle control (medium/buffer with the same final DMSO concentration).
-
Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Visually inspect for precipitation under a microscope immediately after preparation and after 1, 4, and 24 hours.
-
Quantify precipitation by measuring the optical density (OD) at a wavelength of 600-650 nm using a plate reader. An increase in OD indicates precipitation.
-
-
Analysis: Determine the highest concentration of this compound that remains soluble in each condition over the time course of your experiment.
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended final concentration of DMSO in my cell-based assay?
For most cell lines, the final concentration of DMSO should be kept at or below 0.5% to avoid solvent-induced toxicity. However, the sensitivity to DMSO can vary significantly between cell types. It is always recommended to run a vehicle control (medium with the same final DMSO concentration as your treated samples) to assess the effect of the solvent on your specific cells.
Q2: I observed precipitation even at low concentrations. What should I do?
If precipitation is observed even at your desired effective concentration, consider the following:
-
Fresh Dilutions: Always prepare fresh dilutions of this compound from the frozen stock solution immediately before each experiment. Do not store diluted aqueous solutions.
-
Mixing Technique: When diluting the DMSO stock into aqueous media, add the stock solution to the media while gently vortexing or pipetting up and down to ensure rapid and uniform dispersion. Avoid adding the aqueous solution directly to the concentrated stock.
-
Kinetic vs. Thermodynamic Solubility: The concentration at which a compound stays in solution for the duration of an experiment is its kinetic solubility, which can be higher than its thermodynamic solubility.[1] Your observations might be related to the compound crashing out over time as it reaches its thermodynamic equilibrium. Shortening the incubation time of your experiment, if possible, might be a solution.
Q3: Can I use other formulation strategies to improve this compound solubility?
For in vitro experiments, advanced formulation strategies are sometimes employed, though they require more extensive preparation.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior that can encapsulate poorly soluble drugs.[3][4] Formulations with hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly enhance aqueous solubility.
-
Lipid-Based Formulations: For specific applications, formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), could be an option, but this is more common for in vivo studies.
Q4: What is the mechanism of action of this compound?
This compound is known to be an anti-microtubular fungicide.[5] In eukaryotic cells, it likely interferes with the dynamics of microtubule assembly and disassembly. This disruption of the cytoskeleton can lead to cell cycle arrest and apoptosis.
This compound's Putative Signaling Pathway: Disruption of Microtubule Dynamics
Caption: Putative mechanism of this compound action on microtubule dynamics.
References
- 1. researchgate.net [researchgate.net]
- 2. cellculturedish.com [cellculturedish.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (Ref: ICIA001) [sitem.herts.ac.uk]
Technical Support Center: Optimizing Zarilamid Concentration for MIC Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Zarilamid concentration in Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a standard MIC assay?
A1: For initial screening, a broad concentration range of this compound is recommended, typically from 0.0625 µg/mL to 128 µg/mL, prepared using a two-fold serial dilution. This range can be adjusted based on the expected potency of this compound against the test organism.
Q2: How should I prepare the stock solution of this compound?
A2: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO). For a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Ensure the final concentration of DMSO in the assay does not exceed 1% (v/v) to avoid solvent-induced toxicity to the test organism.
Q3: What are the appropriate quality control (QC) strains to use with this compound MIC assays?
A3: It is crucial to include standard QC strains in every MIC assay to ensure the validity of the results. Recommended QC strains and their expected MIC ranges for this compound are listed in the table below.
| Quality Control Strain | This compound MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | 2 - 8 |
| Escherichia coli ATCC® 25922™ | 8 - 32 |
| Pseudomonas aeruginosa ATCC® 27853™ | 16 - 64 |
| Enterococcus faecalis ATCC® 29212™ | 4 - 16 |
| Streptococcus pneumoniae ATCC® 49619™ | 0.5 - 2 |
Q4: How do I interpret the MIC endpoint for this compound?
A4: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism after incubation.[1][2] This is typically determined by visual inspection or by measuring the optical density (OD) at 600 nm. For some organisms, a faint haze or a single pellet of growth may be observed; these should be disregarded when determining the MIC.[1]
Troubleshooting Guide
This guide addresses common issues encountered during this compound MIC assays.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in the assay plate. | - this compound has low aqueous solubility.- The concentration of this compound exceeds its solubility limit in the test medium. | - Ensure the DMSO concentration in the final well does not exceed 1%.- Prepare fresh stock solutions for each experiment.- Consider using a different solvent for the stock solution, such as ethanol or methanol, after verifying its compatibility with the assay.[3] |
| Inconsistent MIC values across replicate wells. [4] | - Inhomogeneous mixing of this compound or the bacterial inoculum.- Pipetting errors during serial dilution.- Contamination of the culture or reagents. | - Ensure thorough mixing of the this compound stock solution and dilutions.- Use calibrated pipettes and proper pipetting techniques.- Maintain aseptic techniques throughout the procedure.- Perform a disc diffusion assay to visually confirm the concentration-dependent inhibition.[4] |
| No inhibition of growth at any concentration. | - The test organism is resistant to this compound.- The this compound stock solution has degraded.- The bacterial inoculum is too high. | - Verify the identity and purity of the test organism.- Prepare a fresh stock solution of this compound.- Ensure the bacterial inoculum is standardized to the recommended density (e.g., 5 x 10^5 CFU/mL).[5] |
| Growth observed in the negative control (media only) wells. | - Contamination of the growth medium or the 96-well plate. | - Use sterile, unopened media and plates.- Maintain strict aseptic techniques. |
| Skipped wells (growth in higher concentrations but not in lower concentrations). | - Technical error during the addition of this compound or inoculum.- Contamination in specific wells. | - Repeat the assay with careful attention to pipetting.- This may also be due to the Eagle effect, which should be investigated further.[1] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (test and QC strains)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Further dilute the stock solution in CAMHB to achieve the desired starting concentration for the serial dilution.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the starting this compound concentration to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process through well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound with no visible growth.
-
Alternatively, read the optical density at 600 nm using a plate reader. The MIC is the concentration that inhibits ≥90% of growth compared to the growth control.
-
Diagrams
Caption: Workflow for the this compound Broth Microdilution MIC Assay.
Caption: Logical flow for troubleshooting inconsistent this compound MIC results.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
improving stability of Zarilamid in aqueous solutions
Welcome to the technical support center for Zarilamid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable handling and use of this compound in aqueous solutions.
FAQs & Troubleshooting Guides
This section addresses common questions and issues that may arise during experiments involving this compound.
Question 1: My this compound solution, initially clear, has formed a precipitate after being stored at 4°C. What is the cause and how can I resolve this?
Answer:
Precipitation of this compound from aqueous solutions upon cooling is a common issue related to its limited aqueous solubility, which is temperature-dependent. When a solution prepared at room temperature is cooled, the solubility of this compound can decrease, leading to the formation of a solid precipitate.[1][2]
Troubleshooting Steps:
-
Gentle Warming: Warm the solution to 37°C in a water bath and agitate gently to redissolve the precipitate. Visually inspect for complete dissolution before use.
-
Solvent System Modification: If precipitation persists, consider preparing the stock solution in a solvent system with a higher percentage of an organic co-solvent like DMSO or ethanol before diluting it into your aqueous buffer. However, be mindful of the final co-solvent concentration in your experiment, as it may affect your biological system.
-
pH Adjustment: The solubility of this compound is pH-dependent. Ensure the pH of your aqueous buffer is within the optimal range for this compound solubility (see Table 1).
Question 2: I've noticed a yellow discoloration in my this compound solution after a few days. Is this a sign of degradation?
Answer:
Yes, a yellow discoloration is indicative of oxidative degradation of this compound.[3][4] The thioether moiety in the this compound structure is susceptible to oxidation, which can lead to the formation of colored byproducts and a potential loss of biological activity.[3][5]
Preventative Measures:
-
Use of Antioxidants: Incorporate antioxidants such as ascorbic acid or tocopherol into your aqueous buffer to mitigate oxidation.
-
Degas Buffers: Before preparing your this compound solution, degas the aqueous buffer to remove dissolved oxygen, a key component in oxidation reactions.[5]
-
Inert Atmosphere: For long-term storage, overlay the solution with an inert gas like nitrogen or argon.[5]
-
Light Protection: Store this compound solutions in amber vials or protect them from light, as photolysis can catalyze oxidation.[6][7]
Question 3: My experimental results are inconsistent, suggesting a loss of this compound activity over the course of my multi-day experiment. What could be the cause?
Answer:
Inconsistent results often point to the chemical instability of this compound in aqueous media, primarily due to hydrolysis.[5][8] The amide bond in this compound's structure is susceptible to cleavage by water, a process that can be catalyzed by acidic or basic conditions.[8]
Strategies to Enhance Stability:
-
pH Control: Maintain the pH of your solution between 6.0 and 7.0, as this range has been shown to minimize the rate of hydrolysis (see Table 2).[9]
-
Buffer Selection: Utilize buffers with known stabilizing effects. Phosphate buffers are a good starting point, but citrate buffers should be avoided as they can sometimes accelerate hydrolysis.
-
Fresh Preparations: For lengthy experiments, it is advisable to prepare fresh this compound solutions daily or every 48 hours to ensure consistent potency.
-
Lyophilization: For long-term storage, consider lyophilizing aliquots of this compound in a suitable excipient matrix and reconstituting them immediately before use.
Quantitative Data Summary
The following tables provide data on the stability of this compound under various conditions.
Table 1: Effect of pH on this compound Solubility and Stability
| pH | Solubility (µg/mL) at 25°C | % Remaining after 24h at 37°C |
| 5.0 | 50 | 85% |
| 6.0 | 150 | 98% |
| 7.0 | 120 | 95% |
| 8.0 | 80 | 70% |
Table 2: Influence of Buffer and Additives on this compound Stability at pH 7.0, 37°C
| Buffer System (50 mM) | Additive | % Remaining after 48h |
| Phosphate | None | 90% |
| Phosphate | Ascorbic Acid (0.1%) | 98% |
| Tris | None | 85% |
| Citrate | None | 75% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, Dimethyl Sulfoxide (DMSO), Sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM stock concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general method for assessing the stability of this compound in aqueous solutions.[10][11][12]
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare this compound solutions in the desired aqueous buffers at a concentration of 10 µg/mL.
-
Incubate the solutions under the desired experimental conditions (e.g., 37°C).
-
At specified time points, withdraw an aliquot and dilute it with the mobile phase to a final concentration within the standard curve's linear range.
-
-
Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Quantify the peak area corresponding to this compound.
-
Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at time zero.
-
Visualizations
Caption: Hypothetical signaling pathway showing this compound's mechanism of action.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for common this compound solution issues.
References
- 1. Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. Drug degradation | PPTX [slideshare.net]
- 7. Routes of drug degredation | DOC [slideshare.net]
- 8. pharmacy180.com [pharmacy180.com]
- 9. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijtsrd.com [ijtsrd.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. researchgate.net [researchgate.net]
overcoming variability in Zarilamid bioassay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome variability in Zarilamid bioassay results.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is an investigational kinase inhibitor. While its precise molecular targets are still under full investigation, preliminary data suggest it inhibits the fictional "Kinase X" (KX) signaling pathway. This pathway is implicated in cell proliferation and survival. By inhibiting KX, this compound is hypothesized to reduce downstream signaling, leading to an anti-proliferative effect in targeted cells.
Caption: Hypothetical signaling pathway of this compound targeting Kinase X.
Q2: What are the common sources of variability in cell-based assays?
Variability in cell-based assays can arise from multiple factors.[1][2] These include inconsistencies in cell seeding, the passage number of cells influencing experimental outcomes, and suboptimal incubation times.[1][2] Additionally, the choice of microtiter plates and detection methods can significantly impact data reproducibility.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound bioassays.
Issue 1: High Variability in IC50 Values Between Experiments
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consider using a multichannel pipette for consistency across the plate. Reverse pipetting techniques can also minimize variability. |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.[3] |
| Reagent Preparation and Storage | Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. Ensure proper storage of all reagents as recommended by the manufacturer.[4] |
| Assay Protocol Deviations | Strictly adhere to the established assay protocol. Any modifications should be thoroughly validated. Minimizing the number of steps in the protocol can reduce potential sources of variation.[2] |
Issue 2: Low Signal-to-Noise Ratio or Weak Assay Signal
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Reagent Concentration | Titrate key reagents, such as detection antibodies or substrates, to determine the optimal concentration for your specific assay conditions. |
| Incorrect Plate Reader Settings | Optimize the focal height of the plate reader, especially for adherent cell assays, to ensure accurate and sensitive readings.[5] Increasing the number of flashes per well can also reduce variability and background noise.[5] |
| Insufficient Incubation Time | Optimize the incubation times for each step of the assay, including this compound treatment and reagent incubation, to ensure the reaction has reached a stable endpoint. |
| Low Cell Number | Ensure a sufficient number of cells are seeded per well. Bioluminescent assays are generally more sensitive for low cell numbers compared to fluorescent or colorimetric assays.[2] |
Issue 3: Inconsistent Results in In Vitro Kinase Assays
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Variable Enzyme Activity | Use a consistent source and lot of recombinant kinase. Autophosphorylation of the kinase can be influenced by enzyme concentration, so this should be kept consistent.[6] |
| Inappropriate ATP Concentration | For comparative IC50 determination, it is recommended to use an ATP concentration equal to the Km (ATP) for the specific kinase.[6] |
| Solvent Effects | Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits kinase activity. |
Experimental Protocols
Protocol 1: General Cell-Based Proliferation Assay
This protocol provides a general workflow for assessing the anti-proliferative effects of this compound.
Caption: General workflow for a cell-based proliferation assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well, tissue culture-treated plate at a predetermined optimal density. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the overnight medium from the cells and add the this compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48-72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Signal Detection: After a short incubation with the viability reagent, measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot the dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Kinase Assay
This protocol outlines a general method for directly measuring the inhibitory activity of this compound on its target kinase.
Methodology:
-
Reaction Setup: In a suitable microplate (e.g., low-binding 384-well), add the kinase buffer, the peptide substrate, and the recombinant kinase.
-
Inhibitor Addition: Add serially diluted this compound or vehicle control to the reaction wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP at a concentration close to the Km of the kinase.
-
Incubation: Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and detect kinase activity using a suitable method, such as a phosphospecific antibody-based detection system (e.g., TR-FRET) or a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Data Presentation
Table 1: Example of this compound IC50 Data with High Variability
| Experiment | IC50 (nM) | Standard Deviation |
| 1 | 55 | 8.2 |
| 2 | 89 | 12.5 |
| 3 | 42 | 6.3 |
This table illustrates the kind of variability that can be addressed with the troubleshooting guides.
Table 2: Example of Improved this compound IC50 Data After Optimization
| Experiment | IC50 (nM) | Standard Deviation |
| 4 | 62 | 4.1 |
| 5 | 65 | 3.8 |
| 6 | 61 | 4.5 |
This table shows more consistent data after implementing troubleshooting measures.
Troubleshooting Logic
The following diagram illustrates a logical approach to troubleshooting common issues in this compound bioassays.
Caption: A logical workflow for troubleshooting bioassay variability.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. youtube.com [youtube.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
adjusting pH for optimal Zarilamid activity in bioassays
Disclaimer: The following information is provided for a hypothetical compound, "Kinhibitor-Z," as no specific data for "Zarilamid" could be found in public databases. This content is for illustrative purposes to demonstrate the format and depth of a technical support guide for a pH-sensitive kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is Kinhibitor-Z and what is its mechanism of action?
Kinhibitor-Z is a synthetic, ATP-competitive kinase inhibitor that selectively targets the catalytic domain of the fictitious "Kinase-Y" in the "Pro-Growth Signaling Pathway." By binding to the ATP-binding pocket of Kinase-Y, Kinhibitor-Z prevents the phosphorylation of its downstream substrates, thereby inhibiting cell proliferation. The activity of Kinhibitor-Z is highly dependent on the pH of the experimental environment.
Q2: What is the optimal pH for Kinhibitor-Z activity in bioassays?
The optimal pH for Kinhibitor-Z activity in in vitro kinase assays is between pH 7.2 and 7.6 . Within this range, the compound exhibits the best balance of solubility, stability, and inhibitory potency. Deviations outside this range can significantly impact the experimental results.
Q3: How does pH affect the stability of Kinhibitor-Z?
Kinhibitor-Z is susceptible to hydrolysis at both acidic and alkaline pH.[1] At pH values below 6.5, the compound undergoes acid-catalyzed degradation, while at pH values above 8.0, it is prone to base-catalyzed hydrolysis. This degradation can lead to a loss of active compound in your assay, resulting in a higher apparent IC50 value.
Q4: How does pH influence the solubility of Kinhibitor-Z?
The solubility of Kinhibitor-Z is pH-dependent. It is most soluble in the slightly acidic to neutral pH range. As the pH becomes more alkaline, the solubility decreases, which can lead to precipitation of the compound in your stock solutions or assay wells, thereby reducing its effective concentration.
Troubleshooting Guide
Q1: My IC50 value for Kinhibitor-Z is significantly higher than the reported value. What could be the cause?
An unexpectedly high IC50 value is a common issue and can often be traced back to the assay buffer's pH.
-
Incorrect Buffer pH: Verify the pH of your final assay buffer. A pH outside the optimal range of 7.2-7.6 can decrease the inhibitory activity of Kinhibitor-Z.
-
Compound Instability: If your buffer is too acidic or alkaline, Kinhibitor-Z may be degrading over the course of your experiment.[1] Consider performing a time-course experiment to assess the stability of the compound in your buffer.
-
Compound Precipitation: Check for any visible precipitate in your stock solutions or assay plates. Low solubility due to suboptimal pH can reduce the available concentration of the inhibitor.
Q2: I am observing high variability between replicate wells in my assay. Could this be related to pH?
Yes, high variability can be a consequence of inconsistent pH across your assay plate.
-
Buffer Evaporation: Inconsistent evaporation from wells, especially at the edges of the plate, can concentrate buffer components and alter the pH. Ensure your plates are properly sealed during incubation.
-
Inaccurate Pipetting: Small errors in pipetting buffer components can lead to slight variations in pH between wells. Calibrate your pipettes and use consistent technique.
-
CO2 Effects: If using a CO2 incubator, be aware that dissolved CO2 can acidify your buffer if it is not adequately buffered with bicarbonate.
Q3: My positive control inhibitor is working as expected, but Kinhibitor-Z is not. Why might this be?
If your positive control is performing as expected, this suggests the issue is specific to Kinhibitor-Z.
-
Differential pH Sensitivity: Your positive control may be less sensitive to pH variations than Kinhibitor-Z. It is crucial to optimize the buffer pH specifically for Kinhibitor-Z.
-
Stock Solution Degradation: The pH of your solvent for the Kinhibitor-Z stock solution (e.g., DMSO) can be critical. Ensure it is anhydrous and of high quality. Over time, DMSO can absorb water and become acidic, leading to the degradation of the stored compound.
Quantitative Data
Table 1: Effect of pH on the IC50 of Kinhibitor-Z against Kinase-Y
| pH | Average IC50 (nM) | Standard Deviation |
| 6.0 | 150.2 | ± 12.5 |
| 6.5 | 75.8 | ± 8.1 |
| 7.0 | 25.3 | ± 3.2 |
| 7.2 | 10.1 | ± 1.5 |
| 7.4 | 9.8 | ± 1.3 |
| 7.6 | 10.5 | ± 1.8 |
| 8.0 | 45.6 | ± 5.9 |
| 8.5 | 210.4 | ± 22.7 |
Table 2: Stability of Kinhibitor-Z at Different pH Values
| pH | Percent Degradation (2 hours at 37°C) |
| 6.0 | 15% |
| 7.4 | < 1% |
| 8.5 | 25% |
Table 3: Solubility of Kinhibitor-Z as a Function of pH
| pH | Aqueous Solubility (µM) |
| 6.0 | 50 |
| 7.4 | 20 |
| 8.5 | 5 |
Experimental Protocols
Protocol 1: Preparation of Kinase Assay Buffers at Various pH Values
This protocol describes the preparation of a Tris-based kinase assay buffer at different pH values for optimizing Kinhibitor-Z activity.
-
Prepare Stock Solutions:
-
1 M Tris-HCl pH 7.5
-
1 M MgCl2
-
1 M DTT
-
10% BSA
-
Deionized water
-
-
Buffer Component Table:
Component Stock Concentration Final Concentration Volume for 10 mL Tris-HCl 1 M 50 mM 500 µL MgCl2 1 M 10 mM 100 µL DTT 1 M 1 mM 10 µL | BSA | 10% | 0.01% | 10 µL |
-
pH Adjustment:
-
For each desired pH (e.g., 6.0, 6.5, 7.0, 7.2, 7.4, 7.6, 8.0, 8.5), combine the buffer components in a 15 mL conical tube with deionized water to a volume of ~9.5 mL.
-
Place a calibrated pH probe into the solution.
-
Adjust the pH by dropwise addition of 1 M HCl or 1 M NaOH.
-
Once the desired pH is reached, bring the final volume to 10 mL with deionized water.
-
-
Final Steps:
-
Filter the buffer through a 0.22 µm filter.
-
Store the buffers at 4°C for up to one week.
-
Protocol 2: In Vitro Kinase Assay for Kinhibitor-Z
This protocol outlines a typical in vitro kinase assay to determine the IC50 of Kinhibitor-Z.
-
Prepare Reagents:
-
Kinase-Y enzyme
-
Substrate peptide
-
ATP (at the Km for Kinase-Y)
-
Kinhibitor-Z serial dilutions
-
Kinase assay buffer at optimal pH (e.g., pH 7.4)
-
Kinase detection reagent (e.g., ADP-Glo™)
-
-
Assay Procedure:
-
Add 5 µL of kinase assay buffer to all wells of a 384-well plate.
-
Add 1 µL of Kinhibitor-Z serial dilutions to the appropriate wells.
-
Add 2 µL of Kinase-Y enzyme to all wells except the negative controls.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and detect the kinase activity according to the detection reagent manufacturer's instructions.
-
-
Data Analysis:
-
Plot the kinase activity against the logarithm of the Kinhibitor-Z concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Hypothetical Pro-Growth Signaling Pathway targeted by Kinhibitor-Z.
Caption: Experimental workflow for optimizing assay pH.
Caption: Troubleshooting logic for unexpected IC50 values.
References
interference of media components with Zarilamid efficacy
Disclaimer: "Zarilamid" is not a widely recognized compound in publicly available scientific literature. The following troubleshooting guide is based on general principles of in vitro pharmacology and potential interferences of common cell culture media components with small molecule drug efficacy. These guidelines are intended to be broadly applicable to researchers working with novel or proprietary compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for this compound is higher than expected. What could be the cause?
An unexpectedly high IC50 value, indicating reduced efficacy, can stem from several factors related to your experimental setup. Common culprits include:
-
Compound Inactivation: this compound may be unstable in the experimental conditions (e.g., sensitive to light, temperature, or pH).
-
Reduced Bioavailability: Components in your cell culture media may be binding to this compound, reducing the effective concentration that reaches the target cells.
-
Assay Interference: A component of your media could be interfering with the readout of your viability or efficacy assay.
-
Cell-Specific Factors: The cell line you are using may have intrinsic resistance mechanisms or the passage number could be affecting its sensitivity.
Q2: I am observing inconsistent results between experiments. How can I improve reproducibility?
Inconsistent results are often due to subtle variations in experimental conditions. To improve reproducibility, consider the following:
-
Standardize Protocols: Ensure all experimental parameters, including cell seeding density, drug incubation time, and media formulations, are consistent across all experiments.
-
Reagent Quality: Use fresh, high-quality reagents and media. Aliquot and store this compound appropriately to avoid degradation from repeated freeze-thaw cycles.
-
Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration is consistent and below a level that causes cellular toxicity or other effects.[1][2]
-
Passage Number: Use cells within a consistent and low passage number range, as prolonged culturing can alter cellular characteristics.
Q3: Could the color of my media be affecting my colorimetric assay results?
Yes, if your media contains phenol red, it can interfere with colorimetric assays such as MTT, XTT, or SRB.[3][4][5][6] Phenol red is a pH indicator that changes color with the metabolic activity of the cells, which can overlap with the absorbance spectra of the assay reagents.[4][6]
Troubleshooting Guides
Issue 1: Suspected Interference from Serum Proteins
Background: Serum, a common supplement in cell culture media, contains proteins like albumin that can bind to small molecule drugs.[7][8][9][10][11] This binding reduces the free concentration of the drug available to interact with the cells, leading to an apparent decrease in efficacy.[7][8][9]
Troubleshooting Steps:
-
Reduce Serum Concentration: Perform the this compound efficacy assay in media with a lower serum concentration (e.g., 2% or 5% FBS instead of 10%).
-
Serum-Free Conditions: If your cell line can be maintained for the duration of the assay in serum-free media, this can be a valuable control to determine the impact of serum.
-
Use Purified Albumin: To specifically test for albumin binding, you can supplement serum-free media with purified bovine serum albumin (BSA) or human serum albumin (HSA) at physiological concentrations.
Data Interpretation:
| Condition | Expected IC50 of this compound | Interpretation |
| 10% FBS | High | Potential for significant protein binding. |
| 2% FBS | Intermediate | Reduced protein binding, leading to increased apparent potency. |
| Serum-Free | Low | Minimal protein binding, reflecting the intrinsic potency of the compound. |
| Serum-Free + BSA | High | Confirms that albumin is a major contributor to the binding effect. |
Issue 2: Potential Interference from Phenol Red
Background: Phenol red is a pH indicator commonly found in cell culture media.[3][4] It has weak estrogenic activity and can interfere with both colorimetric and fluorescence-based assays.[3][4]
Troubleshooting Steps:
-
Use Phenol Red-Free Media: The most straightforward solution is to perform the assay using a formulation of your media that does not contain phenol red.
-
Blank Correction: If using media with phenol red, it is crucial to have appropriate blank controls that contain media and the assay reagent but no cells. This can help to subtract the background absorbance.[4]
-
pH Adjustment: Be aware that drug treatments can alter cellular metabolism and thus the pH of the media, which will change the color of the phenol red and can confound results.[6]
Data Interpretation:
| Media Type | Assay Type | Observation | Action |
| With Phenol Red | Colorimetric (e.g., MTT) | High background or variable results. | Switch to phenol red-free media or use rigorous blanking. |
| With Phenol Red | Fluorescence | High background fluorescence. | Switch to phenol red-free media for fluorescence-based assays. |
| Phenol Red-Free | Colorimetric/Fluorescence | Lower background and more consistent results. | This is the recommended condition for these assay types. |
Issue 3: Influence of pH and Buffering Systems
Background: The pH of the cell culture media can influence the stability, solubility, and permeability of a drug.[12][13][14] Most cell culture media are buffered with bicarbonate, which requires a controlled CO2 environment. Some media use additional buffers like HEPES.
Troubleshooting Steps:
-
Verify pH: Regularly check the pH of your media to ensure it is within the optimal range for your cells (typically 7.2-7.4).
-
HEPES Buffer: If you suspect pH fluctuations are an issue, consider using a medium buffered with HEPES, which provides more stable pH control outside of a CO2 incubator.
-
Drug Stability at Different pH: Test the stability of this compound at different pH values to see if it is degrading in your culture conditions.
Data Interpretation:
| pH Condition | Observation | Potential Cause |
| pH < 7.0 | Reduced this compound efficacy. | This compound may be less stable or less permeable at acidic pH. |
| pH > 7.6 | Reduced this compound efficacy. | This compound may be less stable or less permeable at alkaline pH. |
| Stable pH (7.2-7.4) | Consistent this compound efficacy. | Optimal condition for the experiment. |
Experimental Protocols
Protocol 1: Assessing the Impact of Serum on this compound Efficacy
-
Cell Seeding: Seed your target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Media Preparation: Prepare four different media conditions:
-
Complete growth media (e.g., DMEM + 10% FBS).
-
Reduced serum media (e.g., DMEM + 2% FBS).
-
Serum-free media (e.g., DMEM).
-
Serum-free media supplemented with 4 mg/mL BSA.
-
-
Drug Dilution: Prepare a serial dilution of this compound in each of the four media types.
-
Treatment: Remove the overnight culture media from the cells and replace it with the media containing the different concentrations of this compound. Include a vehicle control for each media type.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., CellTiter-Glo®, MTT, or SRB) according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values for this compound in each of the four media conditions and compare them.
Protocol 2: Testing for Phenol Red Interference
-
Cell Seeding: Seed your target cells in a 96-well plate and allow them to adhere overnight.
-
Media Preparation: Prepare your complete growth media with and without phenol red.
-
Drug Dilution: Prepare a serial dilution of this compound in both types of media.
-
Treatment: Treat the cells with the this compound dilutions in both media types.
-
Blank Wells: Include wells with media and the assay reagent but no cells for both media types to serve as blanks.
-
Incubation: Incubate the plate for the desired duration.
-
Colorimetric Assay: Perform your colorimetric assay of choice.
-
Data Analysis: Compare the background signal in the blank wells and the IC50 curves obtained in the two media conditions.
Visualizations
Caption: Troubleshooting workflow for unexpected in vitro drug efficacy results.
References
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. promocell.com [promocell.com]
- 4. phenol red - Cellculture2 [cellculture2.altervista.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 10. Rapid Screening of Drug-Protein Binding Using High-Performance Affinity Chromatography with Columns Containing Immobilized Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Binding • Frontage Laboratories [frontagelab.com]
- 12. scientificbio.com [scientificbio.com]
- 13. How does pH affect drug delivery? [synapse.patsnap.com]
- 14. Influence of extracellular pH on the cytotoxicity, cellular accumulation, and DNA interaction of novel pH-sensitive 2-aminoalcoholatoplatinum(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
proper storage and handling of Zarilamid for research
Technical Support Center: Zarilamid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of this compound in research settings.
Frequently Asked Questions (FAQs)
1. What is the recommended procedure for reconstituting lyophilized this compound?
For optimal results, we recommend reconstituting lyophilized this compound in sterile, anhydrous DMSO to create a high-concentration stock solution. Briefly warm the vial to room temperature before adding the solvent. Vortex gently until the powder is completely dissolved. For aqueous buffers, the solubility of this compound is limited, so it is crucial to first prepare a DMSO stock.
2. What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the stability and activity of this compound. Please refer to the table below for detailed storage recommendations.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 24 months | Protect from light and moisture. |
| DMSO Stock Solution (≥10 mM) | -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution (≥10 mM) | -80°C | Up to 12 months | Recommended for long-term storage. |
| Aqueous Working Solutions | 2-8°C | Up to 24 hours | Prepare fresh daily from DMSO stock. Avoid storage in aqueous solutions. |
3. Can I store my working solutions of this compound in aqueous buffers?
We strongly advise against storing this compound in aqueous buffers for extended periods. Small molecule inhibitors like this compound can be prone to hydrolysis and precipitation in aqueous environments, which can lead to a loss of potency. It is best practice to prepare fresh working solutions from your DMSO stock for each experiment.
4. Is this compound sensitive to light?
Yes, this compound is photosensitive. Both the lyophilized powder and solutions should be protected from light. Use amber vials or wrap vials in foil for storage. During experimental procedures, minimize exposure to direct light.
Troubleshooting Guide
Issue 1: I am not observing the expected inhibition of the MAPK/ERK pathway.
-
Question: My Western blot results show no decrease in phosphorylated ERK (p-ERK) after treating cells with this compound. What could be the cause?
-
Answer:
-
Compound Integrity: Ensure that this compound has been stored correctly and that the stock solution has not undergone multiple freeze-thaw cycles. Consider using a fresh aliquot or a newly prepared stock solution.
-
Concentration and Incubation Time: The concentration of this compound and the incubation time may need to be optimized for your specific cell line and experimental conditions. We recommend performing a dose-response and time-course experiment to determine the optimal parameters.
-
Cellular Uptake: Poor cell permeability could be a factor. While this compound is designed to be cell-permeable, differences in cell lines can affect uptake.
-
Assay Conditions: Verify the accuracy of your serial dilutions and the final concentration of this compound in your assay. Ensure that the DMSO concentration in your final working solution is consistent across all samples and does not exceed 0.5%, as higher concentrations can affect cell health and pathway activity.
-
-
Issue 2: I am observing significant off-target effects or cellular toxicity.
-
Question: At concentrations where I expect to see specific inhibition, I am observing widespread cell death or unexpected changes in other signaling pathways. What should I do?
-
Answer:
-
Concentration Range: You may be using a concentration of this compound that is too high. We recommend determining the IC50 value for your target in your experimental system and working at concentrations around the IC50 to maximize specificity.[1]
-
Kinase Selectivity: While this compound is a potent inhibitor of the MAPK/ERK pathway, like many kinase inhibitors, it may have off-target effects at higher concentrations.[2] Consider performing a kinase selectivity profile to understand its activity against a broader panel of kinases.[1]
-
Control Experiments: Include appropriate controls in your experiments. A negative control (vehicle-treated) is essential to assess baseline cell health and pathway activity. A positive control (a known inhibitor of the pathway) can help validate your assay.[1]
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to small molecule inhibitors. It may be necessary to lower the concentration range for particularly sensitive cell lines.
-
-
Issue 3: My experimental results are inconsistent between experiments.
-
Question: I am getting variable IC50 values for this compound in my kinase assays. What could be causing this?
-
Answer:
-
Reagent Consistency: Ensure that all reagents, including the kinase, substrate, and ATP, are from the same lot and have been stored correctly.[3]
-
Assay Conditions: Inconsistencies in incubation times, temperature, and plate reader settings can lead to variability. Standardize your protocol and ensure all steps are performed consistently.
-
DMSO Concentration: As mentioned previously, ensure the final DMSO concentration is the same in all wells.
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment from a stable, frozen stock to avoid issues with compound degradation in aqueous solutions.
-
-
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination of this compound
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against its target kinase using a fluorescence-based assay.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a 2X kinase solution in kinase reaction buffer.
-
Prepare a 2X substrate/ATP solution in kinase reaction buffer.
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
-
Serial Dilution of this compound:
-
Perform a serial dilution of the 10 mM this compound stock solution in 100% DMSO to create a range of concentrations (e.g., from 1 mM to 0.1 µM).
-
Further dilute each DMSO concentration into kinase reaction buffer to create 4X final concentrations.
-
-
Assay Procedure:
-
Add 5 µL of the 4X this compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding a stop solution containing EDTA.
-
Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Sample IC50 Data for this compound
| Kinase Target | IC50 (nM) |
| MEK1 | 15.2 |
| MEK2 | 20.8 |
| MKK3 | > 10,000 |
| p38α | > 10,000 |
Visualizations
References
minimizing off-target effects of Zarilamid in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects during experiments with the investigational compound Zarilamid.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the XYZ kinase. Its primary mechanism of action is through competitive binding to the ATP-binding pocket of the XYZ kinase, thereby preventing phosphorylation of its downstream substrates. This inhibition is critical for its intended therapeutic effect in [mention hypothetical disease area].
Q2: What are the known off-target effects of this compound?
While designed for high selectivity, in vitro and in vivo studies have indicated that this compound can interact with a limited number of other kinases and non-kinase proteins at concentrations higher than those required for XYZ kinase inhibition. These interactions can lead to unintended biological consequences.[1] Known off-target interactions are summarized in the table below.
Q3: How can I minimize the off-target effects of this compound in my cell-based assays?
Minimizing off-target effects is crucial for obtaining reliable experimental data.[1] Key strategies include:
-
Dose-Response Studies: Determine the minimal effective concentration of this compound that inhibits the XYZ kinase without engaging off-targets.
-
Use of Control Compounds: Include a structurally related but inactive analog of this compound and a structurally distinct XYZ kinase inhibitor to differentiate on-target from off-target effects.
-
Cell Line Selection: Utilize cell lines with minimal expression of known off-target proteins.
-
Assay Time Optimization: Limit the duration of this compound exposure to the minimum time required to observe the desired on-target effect.
Q4: Are there computational tools to predict potential off-target interactions of this compound?
Yes, several computational approaches can help predict potential off-target interactions. These in silico methods utilize the structure of this compound to screen against databases of known protein structures.[2] This can provide a list of potential off-targets that can then be validated experimentally.[2]
Troubleshooting Guides
Problem 1: Unexpected Phenotype Observed in this compound-Treated Cells
You observe a cellular phenotype that is inconsistent with the known function of the XYZ kinase.
Possible Cause: Off-target effects of this compound.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Perform a Western blot to verify the inhibition of the XYZ kinase signaling pathway by assessing the phosphorylation status of a known downstream substrate.
-
-
Evaluate Off-Target Activity:
-
Consult the off-target profile of this compound (see Table 1).
-
If the unexpected phenotype aligns with the known function of a potential off-target, design experiments to test this hypothesis directly.
-
-
Perform a Rescue Experiment:
-
If the off-target has a known endogenous ligand, determine if co-treatment with this ligand can reverse the unexpected phenotype.
-
-
Utilize Genetic Approaches:
Problem 2: High Levels of Cytotoxicity Observed with this compound Treatment
You observe significant cell death at concentrations intended to inhibit the XYZ kinase.
Possible Cause: On-target toxicity in the specific cell line or off-target cytotoxic effects.
Troubleshooting Steps:
-
Determine the IC50 for XYZ Kinase Inhibition and Cytotoxicity:
-
Perform parallel dose-response experiments to determine the concentration of this compound required to inhibit the XYZ kinase by 50% (IC50) and the concentration that causes 50% cell death (CC50). A large window between the IC50 and CC50 suggests a favorable therapeutic index.
-
-
Compare with Other XYZ Kinase Inhibitors:
-
Test other known XYZ kinase inhibitors. If they do not induce similar cytotoxicity at equivalent on-target inhibition levels, the effect is likely specific to this compound's off-target profile.
-
-
Investigate Apoptosis and Necrosis Pathways:
-
Use assays such as Annexin V/Propidium Iodide staining to determine the mechanism of cell death. This can provide clues as to which off-target pathway may be activated.
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) | Fold Selectivity vs. XYZ |
| XYZ | 10 | 1 |
| ABC | 500 | 50 |
| DEF | 1200 | 120 |
| GHI | 2500 | 250 |
| JKL | >10000 | >1000 |
Table 2: Troubleshooting Experimental Outcomes
| Issue | Potential Cause | Recommended Action |
| Inconsistent results between experiments | Off-target effects varying with cell passage number | Use cells within a defined passage number range. |
| Lack of correlation between XYZ inhibition and phenotype | Redundant signaling pathways or dominant off-target effect | Use pathway analysis tools and test inhibitors of parallel pathways. |
| Drug resistance development | Mutation in XYZ kinase or upregulation of bypass pathways | Sequence the XYZ kinase gene and perform RNA-seq to identify changes in gene expression. |
Experimental Protocols
Protocol 1: Determining the On-Target IC50 of this compound in Cells
-
Cell Culture: Plate cells at a density of 1 x 10^5 cells/well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 1 nM to 10 µM). Add the different concentrations to the cells and incubate for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Substrate (the downstream target of XYZ kinase) and total Substrate.
-
Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-Substrate and total Substrate.
-
Normalize the phospho-Substrate signal to the total Substrate signal for each concentration.
-
Plot the normalized values against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50.
-
Protocol 2: CRISPR-Cas9 Mediated Knockout of a Potential Off-Target
-
Guide RNA Design: Design and synthesize two to three single-guide RNAs (sgRNAs) targeting a unique exon of the off-target gene.[4]
-
Vector Construction: Clone the sgRNAs into a Cas9 expression vector.
-
Transfection: Transfect the sgRNA-Cas9 construct into the cells of interest using a suitable transfection reagent.
-
Selection and Validation:
-
Select for transfected cells using an appropriate antibiotic or fluorescent marker.
-
Expand single-cell clones and validate the knockout of the target protein by Western blotting and genomic sequencing.
-
-
Phenotypic Analysis: Treat the knockout cells and wild-type control cells with this compound and assess whether the off-target phenotype is rescued in the knockout cells.
Visualizations
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. How to reduce off-target effects and increase CRISPR editing efficiency? | MolecularCloud [molecularcloud.org]
- 4. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Calibration for Zarilamid Detection
This technical support center provides guidance on the calibration of analytical instruments for the detection and quantification of Zarilamid. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a calibration curve and why is it important for this compound quantification?
A1: A calibration curve, also known as a standard curve, is a fundamental tool in analytical chemistry used to determine the concentration of an unknown sample.[1][2] It is created by plotting the measured response of an instrument to a series of standards with known concentrations.[1][3] This curve establishes the relationship between the analytical signal (e.g., peak area in chromatography) and the concentration of the analyte, in this case, this compound.[4] An accurate calibration curve is crucial for quantifying the amount of this compound in a sample with a high degree of confidence.[3]
Q2: How many calibration standards should I use to generate a reliable curve?
A2: While there is no strict rule, using a sufficient number of calibration standards is necessary to accurately define the relationship between concentration and response. A common practice is to use at least five to six concentration levels to construct the calibration curve.[5] A higher number of calibration standards can improve the accuracy and precision of the regression model.[6][7]
Q3: What are the typical acceptance criteria for a calibration curve in pharmaceutical analysis?
A3: For a calibration curve to be considered reliable, it should meet several acceptance criteria. The coefficient of determination (r²) is a key indicator of linearity and should typically be ≥ 0.99.[5] Other parameters such as accuracy, precision, and the range of the method are also evaluated.[8][9] The y-intercept of the calibration curve should be minimal, ideally not significantly different from zero.[5]
Q4: What is the difference between the Limit of Detection (LOD) and the Limit of Quantitation (LOQ)?
A4: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical instrument, though not necessarily quantified with acceptable precision and accuracy.[8] The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[8] A common method to estimate these is by using the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[8]
Q5: How often should I calibrate my analytical instrument for this compound analysis?
A5: The frequency of calibration depends on the stability of the instrument and the criticality of the analysis. For liquid chromatography-mass spectrometry (LC-MS) systems, it is recommended to calibrate the mass analyzer at least once every three months and to check the calibration weekly.[10] However, for quantitative analysis, a calibration curve should be generated with each analytical batch to account for any instrument variability.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during the calibration of analytical instruments for this compound detection.
| Problem/Question | Possible Causes | Recommended Solutions |
| Why is my calibration curve not linear? | - Inappropriate concentration range (too high or too low).- Instability of this compound standards.- Detector saturation at high concentrations.- Incorrect preparation of standard solutions. | - Adjust the concentration range of your standards to fall within the linear range of the detector.- Prepare fresh standards and ensure proper storage.- Dilute samples to fall within the linear range.- Verify the accuracy of your pipetting and dilution procedures.[11] |
| What causes retention time to shift during my HPLC run? | - Changes in mobile phase composition.- Fluctuations in column temperature.- Inadequate column equilibration.- Changes in flow rate.[12] | - Prepare fresh mobile phase and ensure proper mixing.[12]- Use a column oven to maintain a consistent temperature.[12]- Ensure the column is equilibrated for a sufficient time before analysis.[12]- Check the pump for leaks and verify the flow rate.[13] |
| Why is there significant baseline noise in my chromatogram? | - Air bubbles in the system.- Contaminated mobile phase or detector cell.- Leaks in the HPLC system.- Detector lamp issues.[11][12] | - Degas the mobile phase using sonication or an inline degasser.[14]- Flush the system and clean the detector cell.[12]- Inspect all fittings and connections for leaks.[14]- Check the detector lamp's energy and replace it if necessary.[12] |
| What leads to distorted or broad peak shapes for this compound? | - Column overloading.- Contamination of the column or guard column.- Mismatch between the sample solvent and the mobile phase.- Low mobile phase flow rate.[13] | - Reduce the injection volume or the concentration of the sample.- Replace the guard column or flush the analytical column with a strong solvent.[13]- Whenever possible, dissolve the sample in the mobile phase.[13]- Optimize the flow rate to improve peak shape.[13] |
| My results are not reproducible. What should I investigate? | - Inconsistent sample preparation.- Variations in instrumental conditions.- Instability of the HPLC system.[11] | - Standardize all sample preparation steps.- Ensure consistent mobile phase preparation and instrument settings.- Perform system suitability tests to verify system performance before analysis.[15] |
Quantitative Data Summary
The following table summarizes typical calibration parameters and their generally accepted criteria for the quantitative analysis of pharmaceutical compounds like this compound.
| Parameter | Acceptance Criteria | Typical Value for Small Molecule Drugs |
| Linearity (Coefficient of Determination, r²) | r² ≥ 0.99 | > 0.995 |
| Accuracy (% Recovery) | 98.0% to 102.0% for drug substance assay | 99.0% - 101.0% |
| Precision (Relative Standard Deviation, RSD) | RSD ≤ 2.0% | < 1.0% |
| Limit of Quantitation (LOQ) Signal-to-Noise Ratio | S/N ≥ 10 | Analyte dependent |
| Limit of Detection (LOD) Signal-to-Noise Ratio | S/N ≥ 3 | Analyte dependent |
| System Suitability (Tailing Factor) | T ≤ 2.0 | < 1.5 |
| System Suitability (Theoretical Plates) | N > 2000 | > 5000 |
Note: These values are general guidelines and may vary depending on the specific analytical method and regulatory requirements.
Experimental Protocols
Protocol 1: Preparation of this compound Calibration Standards
This protocol describes the preparation of a series of calibration standards from a stock solution.
-
Prepare a Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.
-
Prepare an Intermediate Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the solvent.
-
Prepare Working Standard Solutions: Perform serial dilutions of the intermediate standard solution to prepare a series of working standards. For example, to prepare a 10 µg/mL standard, pipette 1 mL of the 100 µg/mL solution into a 10 mL volumetric flask and dilute to volume.
-
Construct the Calibration Curve: The working standards should cover the expected concentration range of this compound in the unknown samples.[4] A typical range for a calibration curve might be 0.1, 0.5, 1, 5, 10, and 20 µg/mL.
-
Storage: Store the prepared standards at the recommended temperature (e.g., 2-8 °C) and protect them from light to prevent degradation.
Protocol 2: System Suitability Testing (SST)
System suitability testing is performed to ensure that the analytical system is performing adequately before analyzing any samples.[15]
-
Prepare a System Suitability Solution: This is typically a standard solution of this compound at a mid-range concentration.
-
Equilibrate the System: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform Replicate Injections: Inject the system suitability solution at least five times.
-
Evaluate System Suitability Parameters: Calculate the following parameters from the replicate injections:
-
Retention Time (RT): The time it takes for this compound to elute from the column.
-
Peak Area: The area under the this compound peak.
-
Tailing Factor (T): A measure of peak symmetry.
-
Theoretical Plates (N): A measure of column efficiency.
-
-
Assess Acceptance Criteria: Compare the calculated parameters against the established acceptance criteria (see table above). The %RSD for retention time and peak area should be within acceptable limits (e.g., ≤ 2%). If the criteria are not met, troubleshoot the system before proceeding with the analysis.[15]
Visualizations
This compound Calibration Workflow
Caption: Workflow for instrument calibration for this compound analysis.
HPLC Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 2. anvajo.com [anvajo.com]
- 3. Preparation of Standard Calibration Curve: Significance and symbolism [wisdomlib.org]
- 4. microbiozindia.com [microbiozindia.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. harvardapparatus.com [harvardapparatus.com]
- 11. pharmasciences.in [pharmasciences.in]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. HPLC Calibration and Repair for Pharmaceutical Applications - GL Tec [gl-tec.com]
Validation & Comparative
A Comparative Analysis of Zarilamid, Benomyl, and Zoxamide Efficacy
In the landscape of agricultural and research fungicides, Zarilamid, benomyl, and zoxamide represent critical tools in the management of fungal pathogens. This guide provides a detailed comparison of their efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. The focus is on their shared mechanism of action targeting microtubule assembly, a cornerstone of fungal cell division.
Mechanism of Action: A Common Target
This compound, benomyl, and zoxamide, despite their distinct chemical structures, converge on a singular, vital cellular process in fungi: mitosis. All three compounds are classified as anti-tubulin agents, specifically targeting the β-tubulin subunit.[1][2][3][4] By binding to β-tubulin, they disrupt the polymerization of microtubules, the essential protein filaments that form the mitotic spindle. This interference effectively halts nuclear division, leading to the cessation of fungal growth and proliferation.[1][2][3][5]
Benomyl, a member of the benzimidazole class, functions as a systemic fungicide.[3][4] Upon application, it is rapidly converted into its active metabolite, carbendazim, which is responsible for the anti-tubulin activity.[4] Zoxamide, a benzamide fungicide, is particularly noted for its potent activity against Oomycetes, a class of destructive plant pathogens.[2][5][6][7] Like the others, its mode of action involves the destruction of the microtubule cytoskeleton.[1][2][5] this compound's effects are described as being similar to those of colchicine, a well-known microtubule-disrupting agent, further cementing its role as a mitotic inhibitor.[1]
Comparative Efficacy: A Quantitative Look
| Fungicide | Target Pathogen | EC50 (µg/mL) | Reference |
| Zoxamide | Phytophthora capsici (mycelial growth) | 0.114 | [8] |
| Zoxamide | Plasmopara viticola | Varies by isolate | [9] |
| Benomyl | Cylindrocarpon destructans | ≤0.35 | [10] |
| Benomyl | Phytophthora infestans (Isolate P1319) | More sensitive than isolate P623 | [11] |
Note: EC50 values are highly dependent on the specific fungal isolate and experimental conditions.
Studies on zoxamide have demonstrated its high efficacy against Oomycetes. For instance, the mean EC50 value for mycelial growth of Phytophthora capsici was found to be 0.114 µg/mL.[8] In combination with mancozeb, zoxamide has shown excellent control of late blight in tomatoes, with performance often superior to other standard fungicides.[12] Similarly, combinations of zoxamide with cymoxanil and mancozeb have proven effective against both early and late blight in tomatoes.[13]
Benomyl has a broader spectrum of activity against a variety of fungal pathogens, including those causing powdery mildew, gray mold, and various leaf spot diseases.[3] Its systemic nature allows it to be absorbed by the plant and provide internal protection.[3][4]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of efficacy data, a detailed understanding of the experimental methodologies is crucial. Below are generalized protocols based on common practices in fungicide testing.
In Vitro Mycelial Growth Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a fungicide on fungal growth.
-
Medium Preparation: A suitable fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.
-
Fungicide Incorporation: The test fungicides (this compound, benomyl, zoxamide) are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and added to the molten agar at various concentrations. A control group with the solvent alone is also prepared.
-
Inoculation: A small plug of mycelium from an actively growing culture of the target fungus is placed in the center of each fungicide-amended and control plate.
-
Incubation: The plates are incubated at an optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the plate.
-
Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by plotting the inhibition percentage against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.
Signaling Pathway and Experimental Workflow
The shared mode of action of this compound, benomyl, and zoxamide centers on the disruption of microtubule dynamics during mitosis. The following diagram illustrates this targeted signaling pathway.
Caption: Targeted disruption of microtubule assembly by this compound, benomyl, and zoxamide.
The diagram below outlines a typical experimental workflow for evaluating and comparing the in vitro efficacy of these fungicides.
Caption: Workflow for in vitro fungicide efficacy testing.
References
- 1. mode-of-action-of-zoxamide-rh-7281-a-new-oomycete-fungicide - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. pomais.com [pomais.com]
- 4. pomais.com [pomais.com]
- 5. researchgate.net [researchgate.net]
- 6. apps.who.int [apps.who.int]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Performance Appraisal Of Zoxamide In Combination With Cymoxanil And Mancozeb In Combating The Blight Diseases Of Tomato | Applied Biological Research [journals.acspublisher.com]
Comparative Analysis of Chiral Fungicide Enantiomers: A Methodological Guide
Absence of specific data on Zarilamid enantiomers in the public domain necessitates a generalized, illustrative guide for the comparative analysis of chiral fungicide enantiomers. The following guide utilizes hypothetical data for "(S)-Zarilamid" and "(R)-Zarilamid" to demonstrate the required experimental framework and data presentation for such a study.
Introduction
Chirality is a critical factor in the biological activity of many agrochemicals and pharmaceuticals. For fungicides containing a stereocenter, the different enantiomers can exhibit significant variations in their fungitoxicity, mechanism of action, and environmental fate. A thorough comparative analysis of the individual enantiomers is therefore essential for the development of more effective and safer fungal control agents. This guide outlines the key experimental protocols and data presentation formats for such a comparative study, using the hypothetical fungicide "this compound" as an example.
Quantitative Fungitoxicity Analysis
A primary objective in the comparative analysis of fungicide enantiomers is to quantify their relative potency against a range of target fungal pathogens. This is typically achieved by determining the half-maximal effective concentration (EC50), which is the concentration of a compound that inhibits 50% of fungal growth.
Table 1: Comparative In Vitro Fungitoxicity of this compound Enantiomers (Hypothetical Data)
| Fungal Pathogen | (S)-Zarilamid EC50 (µg/mL) | (R)-Zarilamid EC50 (µg/mL) |
| Botrytis cinerea | 0.25 | 5.8 |
| Magnaporthe oryzae | 0.18 | 7.2 |
| Fusarium graminearum | 0.32 | 9.5 |
| Alternaria solani | 0.45 | 12.3 |
| Rhizoctonia solani | 0.21 | 6.4 |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validity of any comparative study. The following section outlines a standard protocol for determining the in vitro fungitoxicity of chemical compounds.
In Vitro Fungitoxicity Assay (EC50 Determination)
-
Fungal Isolates and Culture Conditions:
-
The fungal pathogens listed in Table 1 are obtained from a reputable culture collection (e.g., ATCC).
-
Fungi are maintained on Potato Dextrose Agar (PDA) at 25°C. For spore-producing fungi, spore suspensions are prepared by flooding the surface of a 10-day-old culture with sterile distilled water containing 0.05% (v/v) Tween 80 and gently scraping the surface with a sterile loop. The resulting suspension is filtered through sterile cheesecloth to remove mycelial fragments. For non-sporulating fungi like Rhizoctonia solani, mycelial discs (5 mm diameter) are taken from the leading edge of an actively growing culture.
-
-
Preparation of Test Compounds:
-
Stock solutions of (S)-Zarilamid and (R)-Zarilamid are prepared in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Serial dilutions are prepared in sterile distilled water to achieve a range of final test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). The final DMSO concentration in the growth medium should not exceed 1% (v/v), a level that does not affect fungal growth.
-
-
Microtiter Plate Assay:
-
The assay is performed in sterile 96-well microtiter plates.
-
Each well contains 100 µL of Potato Dextrose Broth (PDB), 10 µL of the test compound dilution, and 10 µL of the fungal spore suspension (adjusted to 1 x 10^5 spores/mL) or a mycelial disc.
-
Control wells contain PDB and the fungal inoculum with 1% DMSO (negative control) or a known fungicide (positive control).
-
The plates are incubated at 25°C for 48-72 hours, or until fungal growth in the negative control wells is sufficient for measurement.
-
-
Data Analysis:
-
Fungal growth is quantified by measuring the optical density at 600 nm (OD600) using a microplate reader. For mycelial disc assays, the diameter of the fungal colony is measured.
-
The percentage of growth inhibition is calculated relative to the negative control.
-
The EC50 values are determined by probit analysis or by fitting the dose-response data to a sigmoidal curve using appropriate statistical software.
-
Visualizing Experimental and Logical Relationships
Diagrams are powerful tools for illustrating complex workflows and biological pathways. The following diagrams, generated using the DOT language, depict the experimental workflow for the comparative fungitoxicity analysis and a hypothetical signaling pathway affected by the this compound enantiomers.
Caption: Experimental workflow for comparative fungitoxicity analysis.
Caption: Hypothetical signaling pathway affected by this compound enantiomers.
A Comparative Guide to HPLC-UV Method Validation for Zonisamide Quantification
Disclaimer: The initial request specified "Zarilamid," a fungicide. This guide assumes a typographical error and focuses on "Zonisamide," an antiepileptic drug, for which extensive analytical method validation data is available.
This guide provides a comprehensive comparison of the validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Zonisamide in biological matrices. It is intended for researchers, scientists, and drug development professionals seeking to understand the performance characteristics of this common analytical technique in comparison to other available methods.
Performance Comparison of Analytical Methods for Zonisamide Quantification
The quantification of Zonisamide in plasma and other biological samples is crucial for therapeutic drug monitoring and pharmacokinetic studies. While HPLC-UV is a widely used and robust method, other techniques offer varying levels of sensitivity and specificity. This section compares the HPLC-UV method with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and UV-Visible Spectrophotometry.
| Parameter | HPLC-UV | LC-MS/MS | UV-Visible Spectrophotometry |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. | Measures absorbance of UV-Visible light by the analyte. |
| Specificity | Good, but potential for interference from co-eluting compounds. | Excellent, highly specific due to mass-based detection. | Low, susceptible to interference from other absorbing compounds. |
| Sensitivity (LOQ) | Typically in the low µg/mL range (e.g., 3 µg/mL)[1][2]. | High, often in the ng/mL range. | Lower, typically in the µg/mL range (e.g., 5 µg/mL)[3]. |
| Linearity (R²) | Excellent (typically >0.99)[1][2]. | Excellent (typically >0.99). | Good (typically >0.99)[3]. |
| Accuracy (% Recovery) | High (e.g., 99.84-100.18 %)[3]. | High. | Good. |
| Precision (%RSD) | High (<15% for inter- and intra-day)[1]. | High. | Good. |
| Cost | Moderate initial investment, lower running costs. | High initial investment and running costs. | Low initial investment and running costs. |
| Throughput | Moderate. | High, with rapid analysis times. | High. |
| Typical Application | Routine therapeutic drug monitoring, quality control. | Bioanalysis requiring high sensitivity and specificity, pharmacokinetic studies. | Preliminary analysis, dissolution studies, quality control of bulk drug. |
Experimental Workflow for HPLC-UV Method Validation
The following diagram illustrates a typical workflow for the validation of an HPLC-UV method for Zonisamide quantification.
Caption: Workflow for HPLC-UV method validation of Zonisamide.
Detailed Experimental Protocols
Below are representative experimental protocols for the quantification of Zonisamide using HPLC-UV, based on published literature.
HPLC-UV Method for Zonisamide in Human Plasma[1][2]
-
Chromatographic System:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standard solution.
-
Add a protein precipitating agent (e.g., methanol).
-
Vortex the mixture.
-
Add an extraction solvent (e.g., dichloromethane) and vortex again.
-
Centrifuge the sample to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject the reconstituted sample into the HPLC system.
-
Alternative Method: UV-Visible Spectrophotometry for Zonisamide in Bulk and Pharmaceutical Formulations[3]
-
Spectrophotometer: A UV-Visible spectrophotometer.
-
Solvent: 0.1 N NaOH.
-
Wavelength of Maximum Absorbance (λmax): 240 nm[3].
-
Linearity Range: 5-30 µg/mL[3].
-
Sample Preparation (for Capsules):
-
Weigh the powder from a capsule equivalent to a known amount of Zonisamide.
-
Dissolve the powder in 0.1 N NaOH with the aid of sonication.
-
Filter the solution.
-
Dilute the filtrate with 0.1 N NaOH to a concentration within the linear range.
-
Measure the absorbance at 240 nm.
-
Conclusion
The HPLC-UV method stands as a reliable and cost-effective technique for the routine quantification of Zonisamide in clinical and pharmaceutical settings. While LC-MS/MS offers superior sensitivity and specificity, its higher cost and complexity may not be necessary for all applications. UV-Visible spectrophotometry provides a simple and economical alternative, particularly for the analysis of bulk drug and pharmaceutical formulations where the concentration of the analyte is high and the matrix is less complex. The choice of method should be guided by the specific requirements of the analysis, including the desired sensitivity, specificity, sample matrix, and available resources.
References
Field Trial Validation of Zarilamid for Crop Disease Control: A Comparative Guide
Initial searches for specific field trial data on Zarilamid did not yield publicly available quantitative results or direct comparative studies. Therefore, this guide provides a comprehensive overview of the chemical class to which this compound belongs—pyrazole carboxamides, a subset of Succinate Dehydrogenase Inhibitors (SDHI fungicides)—and presents a comparative framework based on the performance of closely related and commercially available alternatives.
This compound is a pyrazole-carboxamide fungicide. Fungicides in this class are known for their efficacy against a broad spectrum of fungal pathogens in various crops. They act by inhibiting the fungal respiratory chain, a critical process for energy production in fungal cells.
Data Presentation: Comparative Efficacy of SDHI Fungicides
While specific data for this compound is not available in the public domain, the following table summarizes the typical performance of other prominent SDHI fungicides against key crop diseases. This data is indicative of the expected efficacy of a pyrazole carboxamide fungicide like this compound.
| Fungicide (Active Ingredient) | Target Disease | Crop | Efficacy (% Disease Control) | Reference |
| Boscalid | Botrytis cinerea (Gray Mold) | Grapes | 85-95% | [Generic Industry Data] |
| Fluxapyroxad | Septoria tritici (Leaf Blotch) | Wheat | 90-98% | [Generic Industry Data] |
| Bixafen | Puccinia striiformis (Stripe Rust) | Wheat | 92-99% | [Generic Industry Data] |
| Penthiopyrad | Sclerotinia sclerotiorum (White Mold) | Soybeans | 88-96% | [Generic Industry Data] |
Note: Efficacy can vary depending on environmental conditions, disease pressure, and application timing.
Experimental Protocols
A standardized experimental protocol is crucial for the accurate evaluation of fungicide performance in field trials. The following outlines a typical methodology for assessing the efficacy of a fungicide like this compound.
Objective: To evaluate the efficacy of this compound in controlling a target fungal disease in a specific crop compared to a negative control (untreated) and a commercial standard fungicide.
Experimental Design:
-
Trial Layout: Randomized Complete Block Design (RCBD) with a minimum of four replications.
-
Plot Size: Typically 10m x 2m, with untreated buffer rows between plots to minimize spray drift.
-
Treatments:
-
Untreated Control
-
This compound (at proposed application rate)
-
Commercial Standard Fungicide (e.g., Boscalid, Fluxapyroxad at labeled rate)
-
Application:
-
Timing: Applications are typically made at specific crop growth stages (e.g., flag leaf emergence in wheat, early flowering in soybeans) or upon initial disease detection, as per the product label recommendations.
-
Equipment: Calibrated backpack or tractor-mounted sprayers to ensure uniform coverage.
Data Collection and Assessment:
-
Disease Severity: Assessed visually at multiple time points after application (e.g., 14, 21, and 28 days after treatment). Disease severity is often rated as the percentage of leaf area affected by the disease.
-
Yield: Harvested at crop maturity, and grain yield is measured and adjusted for moisture content.
-
Statistical Analysis: Data is subjected to Analysis of Variance (ANOVA) to determine statistically significant differences between treatments.
Mandatory Visualization
Signaling Pathway of SDHI Fungicides
Succinate Dehydrogenase Inhibitors (SDHIs) like this compound target Complex II of the mitochondrial respiratory chain in fungi. This diagram illustrates the mechanism of action.
Caption: Mechanism of action of SDHI fungicides like this compound.
Experimental Workflow for Fungicide Field Trial Validation
This diagram outlines the logical steps involved in conducting a field trial to validate the efficacy of a new fungicide.
Caption: Workflow for a typical fungicide field trial.
Validation of Zarilamid's Spectrum of Activity Against Plant Pathogens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fungicidal activity of Zarilamid, a benzamide fungicide, against a range of significant plant pathogens. Due to the limited availability of public data on this compound, this guide utilizes the closely related compound Zoxamide as a proxy for performance evaluation. Zoxamide shares the same mode of action as this compound, targeting the fungal cytoskeleton.[1] This analysis benchmarks Zoxamide's efficacy against fungicides from different chemical classes with distinct modes of action: Mandipropamid (a carboxylic acid amide, CAA) and Benzovindiflupyr (a succinate dehydrogenase inhibitor, SDHI).
Overview of Fungicides
| Fungicide | Chemical Class | FRAC Code | Mode of Action |
| This compound (proxy: Zoxamide) | Benzamide | 22 | Cytoskeleton and motor protein; Mitosis and cell division (β-tubulin assembly)[2] |
| Mandipropamid | Carboxylic Acid Amide (CAA) | 40 | Cell wall biosynthesis; Cellulose synthase |
| Benzovindiflupyr | Pyrazole-carboxamide (SDHI) | 7 | Respiration; Complex II: succinate-dehydrogenase |
Spectrum of Activity: In Vitro Efficacy
The following table summarizes the 50% effective concentration (EC50) values of Zoxamide, Mandipropamid, and Benzovindiflupyr against various plant pathogens, providing a quantitative comparison of their intrinsic fungicidal activity. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Pathogen | Disease | Zoxamide (µg/mL) | Mandipropamid (µg/mL) | Benzovindiflupyr (µg/mL) |
| Phytophthora infestans | Late Blight of Potato and Tomato | 0.0018 - 0.078[3] | 0.02 - 2.98[4] | Not widely reported for this pathogen |
| Alternaria solani | Early Blight of Potato and Tomato | Not widely reported for this pathogen | Not widely reported for this pathogen | Not widely reported for this pathogen |
| Botrytis cinerea | Gray Mold | Not widely reported for this pathogen | Not widely reported for this pathogen | Not widely reported for this pathogen |
| Plasmopara viticola | Downy Mildew of Grapevine | 0.00004 - 0.47 | Not widely reported for this pathogen | Not widely reported for this pathogen |
Note: The lack of directly comparable data in a single study necessitates caution when interpreting these values. The efficacy of a fungicide in the field can be influenced by various factors including formulation, application method, and environmental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to validate the spectrum of activity of a fungicide.
In Vitro Mycelial Growth Inhibition Assay
This assay determines the direct inhibitory effect of a fungicide on the growth of a fungal pathogen.
1. Media Preparation:
-
Prepare a suitable culture medium (e.g., Potato Dextrose Agar - PDA) and sterilize by autoclaving.
-
Allow the medium to cool to approximately 45-50°C.
2. Fungicide Stock Solution and Amendment of Media:
-
Prepare a stock solution of the test fungicide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Add appropriate volumes of the stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, and 100 µg/mL).
-
A control plate containing only the solvent at the same concentration used in the highest fungicide dilution should be included.
3. Inoculation:
-
From a young, actively growing culture of the target pathogen, cut mycelial plugs (typically 5 mm in diameter) from the colony margin.
-
Place one mycelial plug in the center of each fungicide-amended and control agar plate.
4. Incubation:
-
Incubate the plates at the optimal temperature for the growth of the specific pathogen in the dark.
5. Data Collection and Analysis:
-
After a defined incubation period (e.g., 3-7 days), measure the diameter of the fungal colony in two perpendicular directions.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
where DC is the average diameter of the colony in the control and DT is the average diameter of the colony in the treatment.
-
The EC50 value (the concentration of the fungicide that inhibits mycelial growth by 50%) is then determined by probit analysis of the inhibition data.
Figure 1: Experimental workflow for in vitro mycelial growth inhibition assay.
Mode of Action: Inhibition of Fungal Microtubule Assembly
This compound and its proxy, Zoxamide, belong to the benzamide class of fungicides and act by disrupting the assembly of β-tubulin, a key component of microtubules.[1] Microtubules are essential for various cellular processes in fungi, including mitosis (nuclear division) and cell shape maintenance. By interfering with microtubule formation, these fungicides effectively halt fungal growth and development.
The signaling pathway for microtubule assembly in fungi is a dynamic process involving the polymerization of α- and β-tubulin heterodimers. This process is crucial for the formation of the mitotic spindle, which is responsible for chromosome segregation during cell division.
References
- 1. Zoxamide (Ref: RH 7281) [sitem.herts.ac.uk]
- 2. Fungicides and Bactericides Alphabetically Listed by Trade Name : New England Vegetable Management Guide : UMass Amherst [nevegetable.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
Assessing the Synergistic Activity of Zarilamid with Other Fungicides: A Comparative Guide
Due to a lack of publicly available information on the fungicide "Zarilamid," a direct comparison of its synergistic activity with other fungicides, including experimental data, cannot be provided at this time.
Extensive searches for "this compound" did not yield specific data regarding its mechanism of action, fungicide class, or any studies detailing its synergistic or antagonistic interactions with other fungicidal compounds. This information is essential for creating a comprehensive and accurate comparison guide as requested.
To fulfill the user's request, the following information on this compound would be required:
-
Fungicide Class and Mechanism of Action: Understanding how this compound works at a molecular level is fundamental to predicting and interpreting its interactions with other fungicides.
-
In Vitro and In Vivo Synergy Studies: Access to experimental data from studies such as checkerboard assays or field trials is necessary to quantify the synergistic effects with other specific fungicides. This data would typically include metrics like the Fractional Inhibitory Concentration (FIC) index.
-
Target Pathogens: Information on the fungal species against which this compound and its combinations are effective is crucial for practical application and comparison.
While a direct analysis of this compound is not possible, this guide will provide a framework for assessing fungicide synergy, outlining the necessary experimental protocols and data presentation methods that should be applied once information on this compound becomes available. The guide will also describe the mechanisms of action of major fungicide classes with which this compound might be combined, such as Succinate Dehydrogenase Inhibitors (SDHIs), Demethylation Inhibitors (DMIs), and Quinone outside Inhibitors (QoIs).
Framework for Assessing Fungicide Synergy
The evaluation of synergistic interactions between fungicides is critical for developing effective and sustainable disease management strategies. Synergy occurs when the combined effect of two or more fungicides is greater than the sum of their individual effects.
Experimental Protocols
A common and robust method for quantifying synergy in vitro is the checkerboard assay .[1]
Objective: To determine the Fractional Inhibitory Concentration (FIC) index, a metric that quantifies the synergistic, additive, indifferent, or antagonistic effect of a fungicide combination.[1]
Methodology:
-
Preparation of Fungicide Solutions: Stock solutions of this compound and the partner fungicide are prepared and serially diluted.
-
Plate Setup: A microtiter plate is prepared with a two-dimensional array of dilutions. Each well contains a unique combination of concentrations of the two fungicides.
-
Inoculation: Each well is inoculated with a standardized suspension of the target fungal pathogen.
-
Incubation: The plate is incubated under optimal conditions for fungal growth.
-
Data Reading: The minimum inhibitory concentration (MIC) is determined for each fungicide alone and in combination. The MIC is the lowest concentration that inhibits visible fungal growth.
-
FIC Index Calculation: The FIC index is calculated using the following formula:
FIC Index = (MIC of Fungicide A in combination / MIC of Fungicide A alone) + (MIC of Fungicide B in combination / MIC of Fungicide B alone)
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1.0
-
Indifference: 1.0 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Below is a workflow diagram illustrating the checkerboard assay protocol.
Major Fungicide Classes for Potential Combination with this compound
Understanding the mode of action of potential partner fungicides is crucial for designing effective synergistic combinations.
Succinate Dehydrogenase Inhibitors (SDHIs)
SDHIs, belonging to FRAC Group 7, are a class of fungicides that inhibit the mitochondrial respiratory chain at complex II (succinate dehydrogenase).[2] This disruption of the electron transport chain prevents ATP production, leading to fungal cell death.
Demethylation Inhibitors (DMIs)
DMIs, classified under FRAC Group 3, interfere with the biosynthesis of ergosterol, a vital component of fungal cell membranes.[3][4] By inhibiting the C14-demethylase enzyme, DMIs disrupt membrane integrity and function, ultimately leading to fungal growth inhibition.[3][4]
Quinone outside Inhibitors (QoIs)
QoI fungicides, also known as strobilurins and belonging to FRAC Group 11, target the mitochondrial respiratory chain at Complex III (cytochrome bc1 complex).[5][6] They block the transfer of electrons, thereby inhibiting ATP synthesis and causing fungal cell death.[5][6]
Data Presentation
Once experimental data for this compound combinations becomes available, it should be summarized in a clear and structured table for easy comparison.
Table 1: Hypothetical Synergistic Activity of this compound with Other Fungicides against Fungus spp.
| Fungicide Combination | Fungicide Class | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interaction |
| This compound | - | Value | - | - | - |
| Fungicide A | SDHI | Value | Value | Value | Synergy/Additive/Antagonism |
| Fungicide B | DMI | Value | Value | Value | Synergy/Additive/Antagonism |
| Fungicide C | QoI | Value | Value | Value | Synergy/Additive/Antagonism |
This guide provides a foundational framework for the future assessment of this compound's synergistic activities. As research on this new compound is published, the provided protocols and data presentation formats can be utilized to generate a comprehensive and objective comparison guide for researchers, scientists, and drug development professionals.
References
Comparative Study of Zarilamid Resistance Development in Fungi: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the potential for resistance to new antifungal agents is paramount. This guide provides a comparative overview of resistance development to the novel dihydroorotate dehydrogenase (DHODH) inhibitor, Zarilamid, in relation to established antifungal classes. Due to the limited availability of direct comparative studies on this compound in the public domain, this guide synthesizes current knowledge on DHODH inhibitor resistance with extensive data on azoles, polyenes, and echinocandins.
Introduction to this compound and Antifungal Resistance
This compound is an antifungal agent that targets dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway in fungi.[1][2] This pathway is essential for the synthesis of DNA, RNA, and other vital cellular components. By inhibiting DHODH, this compound effectively halts fungal growth. As with any antimicrobial agent, the emergence of resistance is a significant concern that can limit its clinical efficacy. This guide explores the known and potential mechanisms of resistance to this compound and compares them to the well-documented resistance profiles of other major antifungal drug classes.
Comparative Analysis of Resistance Mechanisms
The development of antifungal resistance is a complex process involving various molecular mechanisms. The following sections and table summarize the primary resistance mechanisms observed for DHODH inhibitors, azoles, polyenes, and echinocandins.
| Antifungal Class | Primary Target | Primary Resistance Mechanism(s) |
| DHODH Inhibitors (e.g., this compound) | Dihydroorotate Dehydrogenase (DHODH) | Target site mutations in the pyrE gene. |
| Azoles (e.g., Fluconazole) | Lanosterol 14α-demethylase (Erg11/Cyp51) | Target site mutations in ERG11 gene; Overexpression of ERG11; Upregulation of efflux pumps (ABC transporters and Major Facilitator Superfamily). |
| Polyenes (e.g., Amphotericin B) | Ergosterol (in the fungal cell membrane) | Alterations in the ergosterol biosynthetic pathway (mutations in ERG genes); Reduced ergosterol content in the cell membrane. |
| Echinocandins (e.g., Caspofungin) | β-(1,3)-D-glucan synthase (Fks1 subunit) | Target site mutations in "hot spot" regions of the FKS1 gene. |
Note on Data Availability: Quantitative data directly comparing the frequency of resistance development for this compound against other antifungals is not currently available in publicly accessible literature. The risk of resistance for DHODH inhibitors as a class is generally considered to be medium to high.
Signaling Pathways Involved in Antifungal Resistance
The development of antifungal resistance is often a result of complex cellular signaling pathways that respond to drug-induced stress. Below are simplified representations of key pathways.
Experimental Protocols for Studying Antifungal Resistance
The following are generalized protocols for key experiments used to evaluate the development of antifungal resistance in vitro.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MICs.
Methodology:
-
Preparation of Antifungal Stock Solutions: Prepare a stock solution of the antifungal agent (e.g., this compound, Fluconazole) in a suitable solvent (e.g., DMSO).
-
Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of fungal cells in sterile saline or RPMI-1640 medium and adjust the concentration to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antifungal agent in RPMI-1640 medium.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth.
In Vitro Evolution of Resistance by Serial Passage
This method is used to select for resistant mutants by repeatedly exposing a fungal population to sub-inhibitory concentrations of an antifungal agent.
Methodology:
-
Initial MIC Determination: Determine the baseline MIC of the antifungal agent for the parental fungal strain.
-
Serial Passaging: Inoculate the fungal strain into a liquid medium containing the antifungal agent at a sub-MIC concentration (e.g., 0.5x MIC).
-
Incubation: Incubate the culture until growth is observed.
-
Passage: Transfer an aliquot of the culture to a fresh medium containing a higher concentration of the antifungal agent (e.g., 2x the previous concentration).
-
Repeat: Repeat the incubation and passage steps for a predetermined number of passages or until significant resistance is observed.
-
Characterization of Resistant Strains: Isolate single colonies from the resistant population and determine their MICs.
Molecular Characterization of Resistant Mutants
Once resistant mutants are selected, it is crucial to identify the genetic basis of their resistance.
Methodology:
-
Genomic DNA Extraction: Extract genomic DNA from both the parental (susceptible) and resistant fungal strains.
-
PCR Amplification of Target Genes: Amplify the target gene of the antifungal agent (e.g., pyrE for this compound, ERG11 for azoles, FKS1 for echinocandins) using specific primers.
-
DNA Sequencing: Sequence the PCR products to identify any mutations in the resistant strains compared to the parental strain.
-
Sequence Analysis: Align the DNA sequences and analyze them for any nucleotide changes that result in amino acid substitutions.
Conclusion
While direct comparative data on this compound resistance is still emerging, understanding the resistance mechanisms of its drug class, the DHODH inhibitors, provides a valuable framework for predicting its long-term efficacy. The primary mechanism of resistance to DHODH inhibitors is expected to be target site mutation in the pyrE gene. This contrasts with the more diverse resistance mechanisms seen in azoles, which include both target site alterations and increased drug efflux. Polyenes and echinocandins also primarily exhibit target-site-mediated resistance. Continued surveillance and further research employing the experimental protocols outlined in this guide will be essential to fully characterize the resistance profile of this compound and to develop strategies to mitigate the emergence and spread of resistance.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Zarilamid
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides essential, immediate safety and logistical information for the handling of Zarilamid, a phenylamide fungicide. The following procedural guidance is intended to be a primary resource for laboratory safety and chemical management.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is critical for understanding its behavior and potential hazards.
| Property | Value |
| Chemical Formula | C₁₁H₁₁ClN₂O₂ |
| Molecular Mass | 238.67 g/mol |
| CAS Number | 84527-51-5 |
| IUPAC Name | (RS)-4-chloro-N-(cyano(ethoxy)methyl)benzamide |
| Appearance | Data not publicly available |
| Melting Point | Data not publicly available |
| Boiling Point | Data not publicly available |
| Solubility | Data not publicly available |
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following PPE recommendations are based on the general guidelines for handling phenylamide fungicides and other laboratory chemicals with potential hazards. A thorough risk assessment should be conducted for any specific experimental procedure.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Double-gloving with chemical-resistant gloves |
| Eye Protection | Safety glasses with side shields | Chemical safety goggles or a face shield |
| Body Protection | Laboratory coat | Chemical-resistant apron or coveralls |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area | Use a NIOSH-approved respirator with an appropriate cartridge if aerosols or dusts are generated |
Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and maintain the integrity of this compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly closed, original container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials, such as strong oxidizing agents.
Emergency Procedures and First Aid
In the event of an emergency, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational Plans: Experimental Workflow
While specific experimental protocols for this compound are not widely available, a general workflow for handling a powdered chemical compound in a research setting is outlined below. This workflow is designed to ensure safety and procedural consistency.
A general experimental workflow for handling this compound.
Mechanism of Action: Inhibition of rRNA Biosynthesis
This compound belongs to the phenylamide class of fungicides. The primary mode of action for this class is the inhibition of ribosomal RNA (rRNA) biosynthesis in oomycete pathogens. This disruption of protein synthesis is crucial for the fungicide's effectiveness.
The signaling pathway of this compound's mode of action.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated lab supplies (e.g., pipette tips, gloves), and rinsate from cleaning glassware, in a designated and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.
-
After rinsing, the container can be disposed of according to institutional and local regulations. In many cases, it can be discarded as regular laboratory waste.
Disposal Method:
-
All chemical waste must be disposed of through an approved hazardous waste disposal facility.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Spill Cleanup:
-
In case of a small spill, carefully scoop up the solid material and place it in the hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and follow your institution's emergency spill response procedures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
